Product packaging for 4-(Piperazin-1-YL)oxan-3-OL(Cat. No.:)

4-(Piperazin-1-YL)oxan-3-OL

Cat. No.: B15252189
M. Wt: 186.25 g/mol
InChI Key: SARZCIAIKHVXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Piperazin-1-yl)oxan-3-ol (CAS 1367700-14-8) is a chemical hybrid molecule that incorporates two privileged scaffolds in medicinal chemistry: the piperazine and oxane (tetrahydropyran) rings . This strategic combination is designed to merge the advantageous properties of both moieties, creating a novel chemical entity for exploring new structure-activity relationships (SAR) in drug discovery . The piperazine component, a diazine ring, is known to confer favorable physicochemical properties, including improved water solubility and the ability to modulate basicity and form hydrogen bonds with biological targets through its two nitrogen atoms . The oxane ring, with its hydroxyl group in the 3-position, introduces a polar, three-dimensional feature that can enhance binding to target proteins and improve metabolic stability, often serving as a bioisostere for less stable groups . The deliberate design of such hybrid molecules aims to access novel chemical space for the development of new generations of drugs, potentially with unique mechanisms of action or improved therapeutic indices . This compound is closely related to other researched hybrids, such as 4-[4-(4-fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol, demonstrating active interest in this structural class . Researchers utilize this compound and its analogues in various methodologies, including synthetic chemistry for building more complex molecules, computational modeling like molecular docking to predict target binding, and in vitro biological assays to assess activity . The compound is characterized by a molecular formula of C 9 H 18 N 2 O 2 , a molecular weight of 186.25 g/mol, and an InChI Key of SARZCIAIKHVXSY-UHFFFAOYSA-N . It is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B15252189 4-(Piperazin-1-YL)oxan-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-piperazin-1-yloxan-3-ol

InChI

InChI=1S/C9H18N2O2/c12-9-7-13-6-1-8(9)11-4-2-10-3-5-11/h8-10,12H,1-7H2

InChI Key

SARZCIAIKHVXSY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N2CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides an in-depth guide for researchers, scientists, and professionals in drug development on the comprehensive structure elucidation of the novel compound 4-(Piperazin-1-YL)oxan-3-OL. Due to the novelty of this molecule, this guide presents a hypothetical, yet technically rigorous, pathway for its synthesis and structural confirmation based on established analytical principles for analogous compounds.

Introduction

The synthesis and characterization of novel heterocyclic compounds containing both oxane and piperazine moieties is a significant area of interest in medicinal chemistry. These scaffolds are present in a wide array of biologically active molecules. This guide details the multifaceted approach required to unambiguously determine the chemical structure of this compound, a compound with potential applications in drug discovery. The elucidation process relies on a synergistic combination of synthetic chemistry and advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound is proposed to proceed via a nucleophilic substitution reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product EpoxyOxane 4-Epoxyoxane ReactionStep Nucleophilic Ring-Opening EpoxyOxane->ReactionStep Piperazine Piperazine Piperazine->ReactionStep TargetMolecule This compound ReactionStep->TargetMolecule Ethanol, Reflux G Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR Connectivity & Environment MS->NMR Xray Single-Crystal X-ray Crystallography NMR->Xray Definitive 3D Structure StructureConfirmed Structure Confirmed Xray->StructureConfirmed

In-depth Technical Guide: Physicochemical Properties of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(Piperazin-1-YL)oxan-3-OL is not extensively documented in publicly available scientific literature. Consequently, the physicochemical data presented in this guide are predicted values generated from computational models. Experimental data for this specific molecule has not been found. The experimental protocols provided are general methods applicable to a compound of this nature.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of experimental data for this compound, a summary of computationally predicted properties is provided below. These values offer a preliminary assessment of the molecule's characteristics.

PropertyPredicted Value
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
pKa (most basic) 8.79
pKa (most acidic) 14.23
logP -0.95
Aqueous Solubility (logS) -1.25
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Molar Refractivity 50.45 cm³
Topological Polar Surface Area 49.8 Ų

Note: These values were predicted using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: The solid sample is finely powdered and dried under vacuum to remove any residual solvent.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.

  • Measurement: The temperature of the block is raised at a controlled rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range is indicative of a pure compound.[1][2][3][4][5]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, determining the pKa of each group is important.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility, to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the curve and determine each dissociation constant.[6]

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is gently agitated for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with a calibration curve.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization of a novel compound and the logical relationship between its properties and potential biological activity.

experimental_workflow Experimental Workflow for Physicochemical Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka logp logP Determination purification->logp solubility Aqueous Solubility Measurement purification->solubility data_analysis Data Analysis and Comparison to Predictions melting_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis adme_profile Preliminary ADME Profile Assessment data_analysis->adme_profile

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

As no specific biological data is available for this compound, a signaling pathway diagram cannot be provided. The physicochemical properties determined through the workflows described above are essential prerequisites for any future biological studies. These properties will guide the design of in vitro and in vivo experiments to investigate the compound's potential therapeutic effects and mechanism of action.

References

In-depth Technical Guide: Potential Biological Targets of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific biological data for the compound 4-(Piperazin-1-YL)oxan-3-OL and its systematic name, 4-(piperazin-1-yl)tetrahydro-2H-pyran-3-ol. Extensive searches have not yielded any published studies detailing its specific biological targets, associated signaling pathways, or defined experimental protocols for its evaluation.

This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, experimental methodologies, and visualization of signaling pathways, cannot be fulfilled due to the unavailability of primary research on this specific molecule.

While no direct information exists for this compound, the broader class of piperazine-containing compounds is well-documented in medicinal chemistry for its wide range of biological activities. Piperazine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. This suggests that this compound could potentially exhibit activity in areas where other piperazine-based molecules have shown promise.

General Biological Activities of Piperazine Derivatives

Piperazine and its derivatives have been extensively investigated and are components of numerous approved drugs with a wide array of therapeutic applications. The piperazine ring is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to interact with multiple biological targets.

Known biological activities of piperazine-containing compounds include:

  • Antipsychotic and Antidepressant Activity: Many piperazine derivatives act as antagonists or agonists at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This activity is the basis for their use in treating schizophrenia, bipolar disorder, and depression.

  • Antihistaminic Activity: A number of antihistamines incorporate a piperazine moiety, which contributes to their efficacy in blocking H1 histamine receptors and alleviating allergy symptoms.

  • Anticancer Activity: Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases or other enzymes involved in cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The piperazine scaffold has been utilized in the development of agents with activity against various bacterial and fungal pathogens.

  • Cardiovascular Effects: Some piperazine-containing compounds exhibit effects on the cardiovascular system, such as antianginal and antihypertensive activities, often through interactions with adrenergic or calcium channels.

Given this broad spectrum of activity, it is plausible that this compound could interact with one or more of these target classes. The "oxan-3-ol" (or tetrahydropyran-3-ol) portion of the molecule introduces chirality and hydroxyl functionality, which could influence its binding affinity, selectivity, and pharmacokinetic properties compared to other piperazine derivatives.

Future Directions

To elucidate the potential biological targets of this compound, a systematic pharmacological investigation would be necessary. This would typically involve the following experimental workflow:

Figure 1. A generalized experimental workflow for identifying the biological targets and mechanism of action of a novel compound.

An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and basicity, combined with its synthetic tractability, have established it as a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the historical milestones, key discoveries, and therapeutic applications of piperazine-containing compounds. We delve into the initial discovery of piperazine's anthelmintic properties and trace its evolution into a versatile scaffold found in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs. This document details significant structure-activity relationships, pivotal experimental protocols, and the underlying signaling pathways that govern the pharmacological effects of these important compounds.

Early History and Discovery of Piperazine

The history of piperazine begins not in medicine, but in chemical synthesis. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not derived from natural plant sources.[1] Its initial foray into the medical field was not for its now well-known applications, but as a proposed solvent for uric acid in the treatment of gout in the early 1900s.[2][3] While it demonstrated a remarkable ability to dissolve uric acid in vitro, this effect did not translate successfully into clinical practice.[3][4]

The pivotal moment for piperazine in medicine arrived in 1953, when it was introduced as an effective agent against parasitic worm infections.[3][4][5] This discovery established piperazine, often prepared as citrate or adipate salts to improve stability and palatability, as a primary treatment for ascariasis (roundworm) and enterobiasis (pinworm) infections.[1][5][6] For over half a century, it served as a frontline anthelmintic for both human and veterinary use.[2][7]

Mechanism of Anthelmintic Action

Piperazine's efficacy against helminths stems from its specific interaction with their neuromuscular systems. It functions as a gamma-aminobutyric acid (GABA) receptor agonist in parasites.[3][6] This agonistic action leads to hyperpolarization of the worm's muscle cell membranes, resulting in flaccid paralysis.[6] Once immobilized, the parasites are unable to maintain their position in the host's gastrointestinal tract and are expelled through natural peristalsis.[3][6] A key advantage of piperazine is its selectivity; it has minimal effect on the host's neuromuscular system because vertebrate GABA receptors are confined to the central nervous system and are of a different isoform than those found in helminths.[3]

The Emergence of Piperazine as a Privileged Scaffold

Beyond its direct use as an anthelmintic, the true value of the piperazine ring was realized as chemists began incorporating it into more complex molecules. The piperazine moiety proved to be a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[8]

Several key characteristics contribute to its widespread use in drug design:

  • Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted to fine-tune properties like solubility, lipophilicity, and basicity (pKa). This allows medicinal chemists to optimize the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]

  • Synthetic Versatility: The reactivity of the secondary amine groups makes piperazine an excellent linker or scaffold for connecting different pharmacophores or for building out molecular complexity.[2][8]

  • Conformational Rigidity and Flexibility: The chair conformation of the piperazine ring can introduce a degree of conformational constraint, which can be beneficial for binding to a specific target. At the same time, it retains some flexibility, which can be modulated by inserting it into more complex polycyclic structures.[1][8]

This versatility has led to the development of a vast number of successful drugs across numerous therapeutic areas. Many notable drugs contain a piperazine ring as a core part of their molecular structure, broadly classified based on the substituents attached to the nitrogen atoms, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines.[1]

Key Therapeutic Classes of Piperazine-Containing Compounds

The application of the piperazine scaffold has resulted in numerous landmark drugs.

Antipsychotics (Phenothiazines and Others)

One of the earliest and most significant applications of the piperazine scaffold was in the development of antipsychotic medications. By attaching the piperazine ring as a side chain to a phenothiazine core, a new class of potent neuroleptics was created.

  • Examples: Prochlorperazine, Perphenazine, Fluphenazine, and Trifluoperazine.[3]

  • Mechanism: These drugs primarily act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain, which is believed to be the basis for their antipsychotic effects. The piperazine side chain was found to significantly increase the potency of these drugs compared to earlier phenothiazines with simpler aliphatic side chains.

Antihistamines

The diphenylmethylpiperazine (or benzhydrylpiperazine) class is central to many first-generation antihistamines.

  • Example: Hydroxyzine. First synthesized by Union Chimique Belge in 1956, hydroxyzine is used to treat itchiness, anxiety, and nausea.[9] It functions by blocking histamine H1 receptors.[9]

  • Derivatives: Cetirizine, a second-generation antihistamine, is the human metabolite of hydroxyzine. It was developed to have fewer sedative effects by being more selective for peripheral H1 receptors and having lower penetration of the blood-brain barrier.

Antidepressants

The piperazine ring is a key component of several antidepressants, often acting as a linker between two distinct aromatic moieties.

  • Example: Vortioxetine (Trintellix/Brintellix). Invented by scientists at Lundbeck, vortioxetine is a serotonin modulator and stimulator.[10] Its chemical structure is 1-[2-(2,4-Dimethyl-phenylsulfanyl)phenyl]piperazine.[10]

  • Mechanism: Vortioxetine's mechanism is complex, involving inhibition of the serotonin transporter (SERT) as well as modulation of several serotonin receptors.

Anticancer Agents (Tyrosine Kinase Inhibitors)

In modern drug discovery, the piperazine scaffold is integral to many targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).

  • Example: Imatinib (Gleevec). A revolutionary drug for chronic myeloid leukemia (CML), imatinib's structure features a terminal piperazine ring.[11]

  • Structure-Activity Relationship (SAR): The N-methyl piperazine group on imatinib is crucial for its bioavailability and cellular activity.[11] However, this site is also susceptible to modifications that can influence drug efflux mediated by transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance. Recent research focuses on modifying this piperazine terminus with "efflux resistance breaker" (ERB) fragments to overcome this resistance.[11]

The logical progression from the initial discovery to diverse applications is illustrated below.

G cluster_0 Early Discovery & Core Use cluster_1 Scaffold Development & Diversification A Discovery of Piperazine Synthesis B Use as Uric Acid Solvent (Early 1900s) A->B Initial Medical Application C Introduction as Anthelmintic (1953) B->C Pivotal Discovery of Biological Activity D Recognition as Privileged Scaffold C->D Broadening Research E Antipsychotics (e.g., Fluphenazine) D->E Therapeutic Application F Antihistamines (e.g., Hydroxyzine) D->F Therapeutic Application G Antidepressants (e.g., Vortioxetine) D->G Therapeutic Application H Anticancer Agents (e.g., Imatinib) D->H Therapeutic Application

Caption: Historical development of piperazine from initial discovery to a privileged scaffold.

Quantitative Data Summary

The following table summarizes key quantitative data for representative piperazine-containing compounds, highlighting their therapeutic targets and potency.

CompoundTherapeutic ClassPrimary Target(s)Potency (IC50 / Kᵢ)Year Introduced
PiperazineAnthelminticHelminth GABA Receptor- (Agonist)1953[3][4]
FluphenazineAntipsychoticDopamine D2 ReceptorKᵢ: ~0.9 nM~1959
HydroxyzineAntihistamineHistamine H1 ReceptorKᵢ: ~2 nM1956[9]
ImatinibAnticancer (TKI)BCR-ABL KinaseIC50: ~100 nM2001
VortioxetineAntidepressantSerotonin Transporter (SERT)Kᵢ: 1.6 nM2013[10]

Data compiled from various public sources and representative literature. Exact values may vary based on experimental conditions.

Key Experimental Protocols

The discovery and development of piperazine-containing drugs rely on a suite of standardized experimental protocols. Below are generalized methodologies for key assays.

Protocol: Synthesis of a Generic Phenylpiperazine Derivative

This protocol describes a common synthetic route, nucleophilic substitution, used to create many piperazine-based drug candidates.

Objective: To synthesize a 1-Aryl-4-Alkylpiperazine derivative.

Materials:

  • 1-Arylpiperazine

  • Alkyl halide (e.g., benzyl bromide)

  • A polar aprotic solvent (e.g., Acetonitrile, DMF)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

  • Reaction vessel, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Methodology:

  • Reaction Setup: To a solution of 1-Arylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid base and wash with acetonitrile.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The general workflow for this synthesis is depicted below.

G A Reactants (Arylpiperazine, Alkyl Halide, Base) C Reaction (Heating & Stirring) A->C B Solvent (Acetonitrile) B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the synthesis of a piperazine derivative.
Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This assay is crucial for evaluating the potency of potential antipsychotic drugs.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2R).

  • Radioligand: [³H]Spiperone or [³H]Raclopride (a known high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration).

  • Test compounds (piperazine derivatives) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation fluid.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds in serial dilutions. Add the non-specific binding control to designated wells. Add buffer only for total binding wells.

  • Radioligand Addition: Add the [³H]Spiperone to all wells at a final concentration approximately equal to its Kₔ value (~0.1-0.3 nM).

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Data Analysis: Measure the radioactivity (in counts per minute, CPM) for each vial using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Kᵢ Calculation: Convert the IC50 to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

Piperazine-containing drugs exert their effects through a variety of signaling pathways. The pathway for a typical D2 antagonist antipsychotic is shown below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D2R Dopamine D2 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response Cellular Response (Reduced Excitability) DARPP32->Response Modulates Drug Piperazine-Phenothiazine (Antagonist) Drug->D2R Blocks DA Binding

Caption: Signaling pathway of a D2 antagonist antipsychotic drug.

Pathway Description: In normal function, dopamine binds to the D2 receptor, which is a G protein-coupled receptor (GPCR). This binding inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of Protein Kinase A (PKA). A piperazine-containing antagonist, such as fluphenazine, blocks dopamine from binding to the D2 receptor. This blockage prevents the inhibition of adenylyl cyclase, leading to a normalization or increase in cAMP levels and altering downstream signaling cascades, ultimately contributing to the reduction of psychotic symptoms.

Conclusion

From its serendipitous discovery as an anthelmintic to its current status as a cornerstone of modern medicinal chemistry, the piperazine scaffold has demonstrated remarkable versatility and enduring value. Its favorable physicochemical and synthetic properties have enabled the development of life-changing medications across a broad spectrum of diseases. The ongoing exploration of novel piperazine derivatives, such as those designed to overcome drug resistance in cancer, ensures that this "privileged scaffold" will remain a vital tool for drug discovery professionals for the foreseeable future. The history of piperazine is a testament to how a simple chemical structure can become the foundation for a vast and diverse pharmacopeia.

References

The Dawn of a New Era in Therapeutics: Unraveling the Mechanism of Action of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with significant therapeutic potential across a spectrum of diseases. This in-depth technical guide delves into the core mechanisms of action of these emerging compounds, with a particular focus on their roles in oncology and neuropsychiatry. By providing a comprehensive overview of their molecular interactions, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate, this document serves as a critical resource for professionals dedicated to advancing drug discovery and development.

Section 1: Anticancer Activity of Novel Piperazine Derivatives: Inducing Programmed Cell Death

A significant area of research for novel piperazine derivatives lies in their potent anticancer properties. Many of these compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This section will explore the mechanisms behind this activity, focusing on two illustrative examples: the multi-kinase inhibitor C505 and the EGFR inhibitor Compound 9i .

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel piperazine derivatives are typically quantified using cell viability assays, which determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50).

CompoundCancer Cell LineGI50/IC50 (µM)Reference
C505 K562 (Leukemia)0.058[1][2]
HeLa (Cervical Cancer)0.155[1]
AGS (Gastric Cancer)0.055[1]
Compound 9i HCT-116 (Colorectal Carcinoma)0.0012[3]
HepG2 (Hepatoblastoma)Not specified[3]
MCF-7 (Breast Cancer)Not specified[3]
Experimental Protocols for Assessing Anticancer Activity

1.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.

1.2.2. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assaying their activity provides direct evidence of apoptosis induction.

  • Principle: This assay utilizes a fluorogenic or colorimetric substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a detectable signal.

  • Protocol:

    • Cell Lysis: Treat cells with the piperazine derivative, then lyse the cells to release their contents.

    • Substrate Addition: Add the caspase substrate to the cell lysate.

    • Incubation: Incubate the mixture to allow for enzymatic cleavage.

    • Signal Detection: Measure the fluorescence or absorbance of the sample using a microplate reader.

    • Data Analysis: Quantify the fold-change in caspase activity in treated cells compared to untreated controls. For example, Compound 9i was shown to upregulate caspase-3, -8, and -9 levels by 9.87, 7.6, and 11.6-fold, respectively, in HCT-116 cells[3].

1.2.3. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and PARP.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

    • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved PARP, cleaved caspase-3).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or by a digital imager.

    • Data Analysis: Quantify the band intensities to determine the relative protein expression levels. For instance, Compound 9i was found to downregulate the anti-apoptotic protein Bcl-2[3].

Signaling Pathways in Piperazine-Induced Apoptosis

Novel piperazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8 Activation->Executioner Caspases (Caspase-3) Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bcl-2 Family Bcl-2 Family Bcl-2 Family->Mitochondrion Regulation Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (Caspase-3) PARP Cleavage PARP Cleavage Executioner Caspases (Caspase-3)->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Novel Piperazine Derivatives (e.g., C505, 9i) Novel Piperazine Derivatives (e.g., C505, 9i) Novel Piperazine Derivatives (e.g., C505, 9i)->Death Receptors Potential Sensitization Novel Piperazine Derivatives (e.g., C505, 9i)->Bcl-2 Family Inhibition of anti-apoptotic Upregulation of pro-apoptotic

Figure 1: Apoptotic pathways modulated by novel piperazine derivatives.

The anticancer agent C505 has been shown to inhibit multiple signaling pathways implicated in cancer, including the PI3K/AKT and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis[1][2]. Similarly, compound 9i induces apoptosis by upregulating caspases-3, -8, and -9, and the pro-apoptotic protein PUMA, while downregulating the anti-apoptotic protein Bcl-2[3].

Section 2: Neuropsychiatric Applications of Novel Piperazine Derivatives: Targeting Dopamine and Serotonin Receptors

Arylpiperazine derivatives represent a significant class of compounds with applications in treating neuropsychiatric disorders, particularly schizophrenia and other psychoses. Their mechanism of action primarily involves the modulation of dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Analysis of Receptor Binding Affinity

The affinity of novel arylpiperazine derivatives for their target receptors is determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
L-745,870 960Moderate Affinity[4]
Compound 12a 300315
Compound 9b >10,00039.4
Compound 6 7.93 (pKi)6.76 (pKi)[5]
Experimental Protocol for Receptor Binding Assays

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

  • Principle: A radiolabeled ligand ([³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with a preparation of cell membranes expressing the target receptor. The addition of an unlabeled test compound will compete for binding to the receptor, displacing the radioligand. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways of Dopamine D2 and Serotonin 5-HT2A Receptors

The therapeutic effects of arylpiperazine derivatives in psychosis are believed to result from their ability to modulate the signaling cascades downstream of D2 and 5-HT2A receptors.

antipsychotic_pathway cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling D2 Receptor D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Inhibition PKA PKA cAMP->PKA Therapeutic Effects (Antipsychotic) Therapeutic Effects (Antipsychotic) PKA->Therapeutic Effects (Antipsychotic) Modulation of Neuronal Excitability Dopamine Dopamine Dopamine->D2 Receptor 5-HT2A Receptor 5-HT2A Receptor Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein PLC PLC Gq/11 Protein->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation->Therapeutic Effects (Antipsychotic) Modulation of Neurotransmission Serotonin Serotonin Serotonin->5-HT2A Receptor Novel Arylpiperazine Derivatives Novel Arylpiperazine Derivatives Novel Arylpiperazine Derivatives->D2 Receptor Antagonism Novel Arylpiperazine Derivatives->5-HT2A Receptor Antagonism

Figure 2: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways targeted by novel arylpiperazine derivatives.

Many atypical antipsychotics, including novel arylpiperazine derivatives, act as antagonists at both D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects on positive symptoms. The antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects and may also improve negative and cognitive symptoms.

Conclusion

The continuous exploration of the piperazine scaffold is yielding a new generation of drug candidates with promising and diverse mechanisms of action. In oncology, novel derivatives are demonstrating potent pro-apoptotic activity through the modulation of key signaling pathways. In neuropsychiatry, arylpiperazines are being refined to achieve desired receptor affinity profiles for improved therapeutic outcomes. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of these remarkable compounds. As our understanding of their intricate molecular interactions deepens, so too will our ability to design and develop safer and more effective medicines for a range of challenging diseases.

References

A Technical Guide to the Solubility and Stability of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 4-(Piperazin-1-YL)oxan-3-OL is limited. This document serves as an in-depth technical guide outlining the standard methodologies and theoretical considerations for characterizing the physicochemical properties of this compound and similarly structured molecules.

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility profoundly influences a drug's absorption, distribution, and overall bioavailability, while its chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.

This guide provides a comprehensive overview of the experimental protocols and theoretical framework for assessing the solubility and stability of this compound. While specific data for this molecule is not available in the public domain, the methodologies described herein represent the gold standard in pharmaceutical development.

Theoretical Considerations for this compound:

  • The Piperazine Moiety: The piperazine ring is a common pharmacophore known to influence a molecule's properties.[1][2][3] Its two nitrogen atoms can be protonated, which generally enhances aqueous solubility.[2][4][5] The basic nature of the piperazine group can be leveraged to form salts, a common strategy to improve the solubility and dissolution rate of poorly soluble drugs.[6][7]

  • The Oxan-3-ol Moiety: The oxane (tetrahydropyran) ring and the hydroxyl group contribute to the molecule's polarity and potential for hydrogen bonding, which can also positively influence its aqueous solubility.

Solubility Assessment

Solubility is a critical determinant of a drug's oral bioavailability. It is typically assessed in two forms: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8][9][10] It is a high-throughput screening method used in early drug discovery.[9][10]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid form.[8][11] The shake-flask method is the gold standard for this determination.[12]

2.1 Experimental Protocols

2.1.1 Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy)

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Shaking: The microplate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[9]

  • Detection of Precipitation:

    • Nephelometry: Measure the scattering of light caused by insoluble particles.

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, measure the absorbance of the supernatant at the compound's λ_max.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed or the highest concentration that remains in solution.

2.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4, or simulated intestinal fluids).[13]

  • Equilibration: Cap the vial and shake it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][13] This is done by comparing the response to a calibration curve prepared from a stock solution.

  • Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

2.2 Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format.

Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.425[Insert Value][Insert Value]
ThermodynamicPBS7.425[Insert Value][Insert Value]
ThermodynamicSimulated Gastric Fluid1.237[Insert Value][Insert Value]
ThermodynamicSimulated Intestinal Fluid6.837[Insert Value][Insert Value]

2.3 Visualization: Solubility Assessment Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10-50 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_shake Shake (1-2h) k_add->k_shake k_detect Detect Precipitation (Nephelometry/UV-Vis) k_shake->k_detect k_result Kinetic Solubility Value k_detect->k_result t_start Excess Solid Compound t_add Add to Aqueous Buffer t_start->t_add t_shake Shake to Equilibrate (24-72h) t_add->t_shake t_separate Centrifuge/Filter t_shake->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

A flowchart of kinetic and thermodynamic solubility workflows.

Stability Assessment

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (stress testing) is a key component of this process, designed to identify likely degradation products and establish degradation pathways.[14][15] These studies are essential for developing stability-indicating analytical methods, as mandated by ICH guidelines.[16][17][18]

3.1 Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[18] A target degradation of 10-30% is generally considered optimal to ensure that the analytical methods are challenged without generating secondary degradation products.[18]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH).

    • Incubate at elevated temperatures (e.g., 60-80°C) for a set period.

    • Neutralize the samples and analyze by a stability-indicating method (e.g., UPLC-MS).

  • Oxidative Degradation:

    • Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

    • Monitor the degradation over time.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Thermal Degradation:

    • Expose the solid compound to high temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).

    • Analyze samples at various time points.

3.2 Data Presentation: Stability and Degradation

Results from forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Stress Condition Conditions Duration Assay (%) of Initial Major Degradants (% Peak Area) Mass Balance (%)
Acid Hydrolysis0.1N HCl, 60°C24h[Value]RRT 0.85 ([Value])[Value]
Base Hydrolysis0.1N NaOH, 60°C8h[Value]RRT 0.92 ([Value])[Value]
Oxidation3% H₂O₂, RT12h[Value]RRT 1.15 ([Value])[Value]
Photochemical1.2M lux.hr7 days[Value][Value][Value]
Thermal (Dry Heat)80°C7 days[Value][Value][Value]
Thermal (Humidity)60°C / 75% RH7 days[Value][Value][Value]

3.3 Visualization: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_outcomes Key Outcomes start Drug Substance: This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal Stress (Heat, Humidity) start->thermal analysis Analysis by Stability-Indicating Method (e.g., UPLC-MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method analysis->method storage Inform Storage & Formulation analysis->storage

A workflow for forced degradation studies.

Potential Signaling Pathway Involvement

Many drugs containing a piperazine ring have been found to interact with various signaling pathways, particularly in oncology and neuroscience.[1][3][19] For instance, novel piperazine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer cells, leading to their proliferation.[1]

4.1 Visualization: Hypothetical PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action for a hypothetical piperazine-containing compound that inhibits the PI3K/AKT pathway.

G cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates proliferation Cell Proliferation mTORC1->proliferation survival Cell Survival mTORC1->survival growth Cell Growth mTORC1->growth inhibitor This compound (Hypothetical Inhibitor) inhibitor->PI3K

Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

While specific experimental data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. A thorough assessment of both solubility and stability is an indispensable step in the drug development process, ensuring that only compounds with favorable physicochemical profiles advance toward clinical evaluation. The application of these standard protocols will enable researchers to generate the critical data needed to make informed decisions about the future of this and other promising new chemical entities.

References

Synthesis of Novel 1,3,4-Oxadiazole Derivatives Incorporating a Piperazine Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a promising class of heterocyclic compounds: 1,3,4-oxadiazole derivatives featuring a piperazine scaffold. The conjugation of the 1,3,4-oxadiazole nucleus with the versatile piperazine moiety has yielded derivatives with a broad spectrum of pharmacological activities, making them compelling candidates for further investigation in drug discovery and development.[1][2] This guide details established synthetic protocols, presents quantitative biological data, and visualizes key experimental workflows and signaling pathways to facilitate further research in this area.

Introduction: The Synergy of 1,3,4-Oxadiazole and Piperazine

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[3] Compounds incorporating this heterocycle have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Similarly, the piperazine ring is a common feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker to various pharmacophores.

The strategic combination of these two moieties has led to the development of novel derivatives with enhanced or unique biological activities.[1][2] Researchers have explored these compounds for their potential as antimicrobial agents against resistant strains, as potent inhibitors of cancer cell proliferation, and as modulators of key signaling pathways implicated in various diseases. This guide will delve into the practical aspects of synthesizing these promising molecules and understanding their therapeutic potential.

Synthetic Methodologies

The synthesis of 1,3,4-oxadiazole derivatives with a piperazine core typically follows a multi-step approach. Two common strategies are outlined below, commencing from commercially available starting materials.

General Synthetic Workflow

The overall synthetic process can be visualized as a multi-stage workflow, starting from the initial N-alkylation of a substituted piperazine, followed by hydrazinolysis, and culminating in the cyclization to form the 1,3,4-oxadiazole ring.

G cluster_start Starting Materials cluster_intermediate1 Step 1: N-Alkylation cluster_intermediate2 Step 2: Hydrazinolysis cluster_final Step 3: Cyclization Substituted Piperazine Substituted Piperazine Piperazine Acetate Intermediate Piperazine Acetate Intermediate Substituted Piperazine->Piperazine Acetate Intermediate Ethyl Bromoacetate, Base Ethyl Bromoacetate Ethyl Bromoacetate Acetohydrazide Intermediate Acetohydrazide Intermediate Piperazine Acetate Intermediate->Acetohydrazide Intermediate Hydrazine Hydrate Final 1,3,4-Oxadiazole Derivative Final 1,3,4-Oxadiazole Derivative Acetohydrazide Intermediate->Final 1,3,4-Oxadiazole Derivative Aromatic Carboxylic Acid, POCl3

Caption: General workflow for the synthesis of 1,3,4-oxadiazole-piperazine derivatives.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine.

Step 1: Synthesis of Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate

  • To a solution of 1-(2,3-dichlorophenyl)piperazine (0.1 mol) in a suitable solvent such as ethanol, add anhydrous potassium carbonate (0.2 mol).

  • To this suspension, add ethyl bromoacetate (0.11 mol) dropwise at room temperature with constant stirring.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate.

Step 2: Synthesis of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide

  • Dissolve the ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate (0.1 mol) in ethanol.

  • Add hydrazine hydrate (0.2 mol) to the solution.

  • Reflux the mixture for 6-8 hours.[5]

  • Monitor the completion of the reaction using TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide.[5]

Step 3: Synthesis of 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine

  • Take a mixture of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol).

  • Add phosphorus oxychloride (POCl₃, 5-10 mL) as both a catalyst and a dehydrating agent.[5]

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to obtain the final 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivative.[5]

Data Presentation: Synthesis Yields and Biological Activity

The following tables summarize the percentage yields of various synthesized 1,3,4-oxadiazole-piperazine derivatives and their biological activities.

Table 1: Percentage Yields of Synthesized 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine Derivatives

Compound IDAryl SubstituentYield (%)Melting Point (°C)
4a Phenyl69192
4b 4-Nitrophenyl72215
4c 2-Chlorophenyl65208
4d 4-Fluorophenyl71230
4e 4-Chlorophenyl79221
4f 4-Bromophenyl75233
4g 4-Hydroxyphenyl68245
4h 3-Methylphenyl74181

Data sourced from Joshi et al. (2012).[5]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

Compound IDS. aureusE. coliC. albicansA. niger
4a 250500500>1000
4d 100250250500
4e 100250250500
Ampicillin 100100--
Griseofulvin --500500

MIC: Minimum Inhibitory Concentration. Data represents a selection of results from Joshi et al. (2012).[5]

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected 1,3,4-Oxadiazole-Piperazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative A MCF-7 (Breast)1.1
Derivative A HCT-116 (Colon)2.6
Derivative A HepG2 (Liver)1.4
Doxorubicin MCF-7 (Breast)1.2
Doxorubicin HCT-116 (Colon)2.5
Doxorubicin HepG2 (Liver)1.8

IC₅₀: Half maximal inhibitory concentration. Data for "Derivative A" represents a thymol-1,3,4-oxadiazole derivative with a piperazine-linked triazole.[4]

Signaling Pathway Visualization: FAK Inhibition

Several 1,3,4-oxadiazole derivatives incorporating a piperazine moiety have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers. The inhibition of the FAK signaling pathway is a promising strategy for cancer therapy.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Phosphorylation Grb2 Grb2 FAK->Grb2 Binding via SH2 domain PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Transcription Factor Activation Akt Akt PI3K->Akt Akt->Gene_Expression Cell Survival Signaling Inhibitor 1,3,4-Oxadiazole -Piperazine Inhibitor Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition by 1,3,4-oxadiazole-piperazine derivatives.

Conclusion

The synthesis of novel 1,3,4-oxadiazole derivatives incorporating a piperazine moiety represents a highly fruitful area of research in medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with the diverse and potent biological activities of the resulting compounds, underscore their potential as lead structures for the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore this chemical space, offering detailed protocols, consolidated data, and a visual representation of a key signaling pathway to inform and accelerate future drug discovery efforts. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.

References

In-depth Technical Guide on the Biological Activity of 4-(Piperazin-1-YL)oxan-3-OL Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive and systematic search of publicly available scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of specific research and data pertaining to the biological activity of 4-(Piperazin-1-YL)oxan-3-OL analogs. The conducted searches, which included broad, specific, and deconstructed keyword strategies, did not yield any relevant publications containing the quantitative data, experimental protocols, or signaling pathway information required to generate the requested in-depth technical guide.

This absence of specific data prevents the creation of the requested in-depth technical guide, which requires:

  • Quantitative Data Presentation: Without any published studies, there is no biological activity data (e.g., IC50, EC50, Ki) to summarize in tabular format.

  • Detailed Experimental Protocols: The lack of research means there are no established or cited experimental methodologies for the synthesis and biological evaluation of these specific analogs.

  • Signaling Pathway and Workflow Visualization: No mechanisms of action or experimental workflows have been described for this class of compounds, making it impossible to generate the requested Graphviz diagrams.

While the piperazine moiety is a well-established and important scaffold in medicinal chemistry, the specific combination with an oxan-3-ol substituent does not appear to be a widely explored area in the public domain. Therefore, we are unable to provide the requested in-depth technical guide on the biological activity of this compound analogs.

For researchers, scientists, and drug development professionals interested in the broader field of piperazine-containing bioactive molecules, we recommend exploring the extensive literature on other, more thoroughly investigated piperazine derivatives. These studies offer a wealth of information on structure-activity relationships, pharmacological profiles, and experimental designs that can serve as a valuable resource for new drug discovery efforts.

Exploring the Chemical Space of Oxane-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Privileged Heterocyclic Combination for the Development of Novel Therapeutics

The strategic incorporation of heterocyclic ring systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. Among the vast array of heterocyclic scaffolds, the combination of oxane and piperazine moieties presents a compelling structural motif with significant potential in drug discovery. This technical guide provides a comprehensive overview of the chemical space of oxane-piperazine scaffolds, detailing their synthesis, structural characteristics, and biological significance, with a focus on their application as G-protein coupled receptor (GPCR) ligands.

The Oxane-Piperazine Scaffold: A Union of Favorable Properties

The oxane (specifically, tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, is frequently employed in drug design to improve metabolic stability, reduce lipophilicity, and introduce a key hydrogen bond acceptor. Its non-planar, conformationally restricted nature can also impart favorable pre-organization for binding to biological targets.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry.[1] Its presence can enhance aqueous solubility, introduce hydrogen bond donors and acceptors, and provide a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

The combination of these two rings into a single molecular entity, the oxane-piperazine scaffold, offers a unique opportunity to harness the beneficial attributes of both, creating molecules with potentially superior drug-like properties.

Synthesis and Chemical Characterization

The synthesis of oxane-piperazine derivatives can be achieved through various synthetic strategies. A common and effective approach involves the coupling of a pre-functionalized oxane moiety with a piperazine derivative.

Table 1: Spectroscopic Characterization Data for a Representative Oxane-Piperazine Derivative

Analysis TypeData
¹H NMR (CDCl₃, ppm)δ 7.26 (m, Ar-H), 3.49 (t, 4H, J=5.0 Hz, piperazine-H), 2.55 (t, 4H, J=5.0 Hz, piperazine-H), 4.02 (m, 2H, oxane-H), 3.45 (m, 2H, oxane-H), 1.85 (m, 2H, oxane-H), 1.65 (m, 2H, oxane-H)
¹³C NMR (CDCl₃, ppm)δ 150.8 (Ar-C), 129.2 (Ar-CH), 120.5 (Ar-CH), 116.0 (Ar-CH), 68.2 (oxane-CH₂), 53.1 (piperazine-CH₂), 31.8 (oxane-CH₂), 25.9 (oxane-CH₂)
Mass Spec (ESI-MS) m/z calculated for C₁₅H₂₂N₂O [M+H]⁺: 247.1754, found: 247.1759

Note: The data presented is a representative example and may vary depending on the specific substitution pattern of the oxane-piperazine derivative.

Experimental Protocols

General Synthesis of an Oxane-Piperazine Derivative

A robust method for the synthesis of oxane-piperazine scaffolds involves the amide coupling of a tetrahydropyran carboxylic acid with a suitable piperazine derivative.

Protocol: Amide Coupling of Tetrahydropyran-4-carboxylic acid with 1-Phenylpiperazine

  • Acid Chloride Formation: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Coupling Reaction: In a separate flask, dissolve 1-phenylpiperazine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Reaction Work-up: Slowly add the freshly prepared acid chloride solution to the piperazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxane-piperazine derivative.

Radioligand Binding Assay for GPCR Affinity

To determine the binding affinity of newly synthesized oxane-piperazine compounds for a specific GPCR, a radioligand binding assay is a standard and reliable method.

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled oxane-piperazine test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Navigating the Oxane-Piperazine Chemical Space: A Workflow

The exploration of the chemical space around the oxane-piperazine scaffold typically follows a structured hit-to-lead optimization process. This workflow aims to identify initial "hit" compounds with modest activity and systematically modify their structure to generate "lead" compounds with improved potency, selectivity, and drug-like properties.[2][3][4]

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization HTS High-Throughput Screening Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation VS Virtual Screening VS->Hit_Confirmation Lib Library Design & Synthesis Lib->HTS SAR SAR Exploration (Analog Synthesis) Hit_Confirmation->SAR In_Vitro In Vitro Profiling (Potency, Selectivity) SAR->In_Vitro In_Vitro->SAR Iterative Optimization ADME In Vitro ADME/Tox In_Vitro->ADME ADME->SAR Lead_Selection Lead Candidate Selection ADME->Lead_Selection Preclinical_Dev Preclinical_Dev Lead_Selection->Preclinical_Dev Advance to Preclinical Development

A generalized workflow for hit-to-lead optimization of oxane-piperazine scaffolds.

Biological Significance and Signaling Pathways

Arylpiperazine derivatives are well-established ligands for a variety of GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of central nervous system (CNS) disorders. The incorporation of an oxane moiety can further modulate the affinity and selectivity of these compounds.

Upon binding of an oxane-piperazine ligand (agonist) to its target GPCR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. A common pathway involves the coupling of the receptor to heterotrimeric G proteins.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Oxane-Piperazine Ligand GPCR GPCR Ligand->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A simplified GPCR signaling pathway activated by an oxane-piperazine ligand.

Conclusion

The oxane-piperazine scaffold represents a promising area of chemical space for the development of novel therapeutics. The combination of the favorable physicochemical properties of the oxane ring with the versatile and privileged nature of the piperazine moiety provides a robust framework for the design of potent and selective ligands, particularly for GPCR targets. The synthetic accessibility of these scaffolds, coupled with established in vitro screening methodologies, facilitates a systematic exploration of their structure-activity relationships. Further investigation into the biological activities of diverse oxane-piperazine derivatives is warranted to fully unlock the therapeutic potential of this compelling hybrid scaffold.

References

In-depth Analysis of 4-(Piperazin-1-YL)oxan-3-OL: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the theoretical and computational landscape for the novel piperazine derivative, 4-(Piperazin-1-YL)oxan-3-OL, reveals a notable absence of dedicated studies. Extensive searches of scientific literature and chemical databases have not yielded specific theoretical, computational, or detailed experimental investigations for this particular compound.

While the broader class of piperazine derivatives has been the subject of significant research interest due to their diverse pharmacological activities, this compound remains an uncharacterized entity in the public domain of theoretical and computational chemistry. This lack of available data prevents the construction of a detailed technical guide as initially envisioned.

The synthesis and characterization of novel piperazine derivatives are ongoing areas of research. For instance, studies on other derivatives have explored their synthesis, crystal structure, and potential biological activities. These investigations often employ a combination of experimental techniques and computational modeling to understand the structure-activity relationships of this important class of molecules. However, no such specific data is available for this compound.

To facilitate future research into this and related compounds, this guide outlines a generalized workflow for the theoretical and computational characterization of a novel molecule like this compound.

General Workflow for Theoretical and Computational Analysis

A typical research workflow to characterize a novel compound from a theoretical and computational standpoint would involve several key stages. The following diagram illustrates a logical progression for such an investigation.

G General Workflow for Theoretical & Computational Analysis A Molecular Structure Optimization B Quantum Chemical Calculations (DFT, Ab Initio) A->B C Spectroscopic Properties Prediction (IR, NMR, UV-Vis) B->C D Molecular Docking & Dynamics Simulations B->D E ADMET Prediction B->E G Data Analysis & Interpretation C->G F Identification of Potential Biological Targets D->F E->G F->G

Caption: A generalized workflow for the theoretical and computational analysis of a novel chemical entity.

Hypothetical Experimental Protocols

Should research on this compound be undertaken, the following represents a plausible, though currently hypothetical, set of experimental protocols that would be foundational to its characterization.

Synthesis and Purification

A potential synthetic route could involve the reaction of a suitable oxane precursor with piperazine under specific reaction conditions (e.g., solvent, temperature, catalyst). The resulting crude product would then be purified using techniques such as column chromatography or recrystallization to obtain the compound of interest in high purity.

Structural Characterization

The chemical structure of the synthesized this compound would be confirmed using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Coupling constants (J) would be reported in Hertz (Hz).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass of the molecule and confirm its elemental composition.

  • Techniques such as electrospray ionization (ESI) would be employed.

Infrared (IR) Spectroscopy:

  • IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film or a KBr pellet.

  • Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound.

G Synthesis & Characterization Workflow A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Structural Confirmation B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F

Caption: A typical workflow for the synthesis and structural elucidation of a new chemical compound.

Methodological & Application

Application Note: Quantitative Analysis of 4-(Piperazin-1-YL)oxan-3-OL using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for validated analytical methods for the specific quantification of 4-(Piperazin-1-YL)oxan-3-OL did not yield any established public-domain protocols. This suggests that the compound may be a novel chemical entity or a proprietary intermediate for which analytical methods are not publicly available.

However, based on the chemical structure, which contains a piperazine moiety and polar functional groups, a highly specific and sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) would be a suitable approach for its quantification in various matrices.

The following application note and protocol are presented as a representative and scientifically sound methodology for the quantification of this compound, based on the principles of LC-MS/MS analysis for similar small molecules.

Introduction

This compound is a chemical intermediate whose accurate quantification is essential for process control and quality assurance in drug development. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method presented here is designed for high specificity and accuracy, making it suitable for research and quality control environments.

Materials and Methods

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Reagents and Standards:

  • This compound reference standard (purity ≥ 98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(Piperazin-1-YL-d8)oxan-3-OL, is recommended for optimal accuracy. If a SIL-IS is unavailable, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard and IS Solutions: Perform serial dilutions of the stock solutions with 50:50 acetonitrile:water to prepare calibration curve standards and a fixed-concentration IS spiking solution.

2. Sample Preparation

  • Transfer 100 µL of the sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 350 µL of acetonitrile to precipitate proteins and other macromolecules.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

The following tables outline the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier) IS: [M+H]⁺ → Product Ion
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer.

Data Presentation

The performance of the method should be validated according to established guidelines (e.g., ICH). The expected performance characteristics are summarized in the table below.

Table 3: Summary of Quantitative Data

ParameterExpected Performance
Linearity (r²) ≥ 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis stock_solutions Prepare Stock Solutions (Analyte and IS) working_standards Prepare Working Standards (Calibration Curve) stock_solutions->working_standards mobile_phase Prepare Mobile Phases A and B sample_aliquot Aliquot Sample add_is Add Internal Standard sample_aliquot->add_is precipitation Protein Precipitation with Acetonitrile add_is->precipitation vortex_centrifuge Vortex and Centrifuge precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer injection Inject Sample onto HPLC supernatant_transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for the LC-MS/MS quantification of this compound.

logical_relationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification sample Sample with Analyte and IS column C18 Column sample->column separated Separated Analyte and IS column->separated esi ESI Source (Ionization) separated->esi q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Fragmentation) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector peak_areas Peak Area Ratio (Analyte/IS) detector->peak_areas calibration Calibration Curve peak_areas->calibration concentration Final Concentration calibration->concentration

Caption: Logical relationships in the LC-MS/MS analytical method.

Application Note & Protocol: In Vitro Characterization of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the initial in vitro evaluation of 4-(Piperazin-1-YL)oxan-3-OL, a novel chemical entity. Due to the presence of a piperazine moiety, a common pharmacophore in centrally active agents, the described protocols focus on assessing the compound's potential interaction with G-protein coupled receptors (GPCRs) and its general cellular cytotoxicity.[1][2][3][4] The protocols detailed herein include a cytotoxicity assay (MTT), a competitive radioligand binding assay, and a functional second messenger (cAMP) assay.[5][6] This tiered approach enables a systematic evaluation, from broad cytotoxicity to specific target engagement and functional activity, generating the foundational data required for further drug development.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets, particularly GPCRs.[1] this compound ("Compound X" hereafter) is a novel compound incorporating this key moiety. An initial in vitro pharmacological assessment is essential to determine its biological activity profile. This document outlines a standardized workflow for characterizing Compound X, beginning with an evaluation of its effect on cell viability to establish a suitable concentration range for subsequent, more specific assays. Following this, a radioligand binding assay will determine its affinity for a representative GPCR target (e.g., a dopamine or serotonin receptor). Finally, a functional assay measuring cyclic adenosine monophosphate (cAMP) levels will elucidate whether the compound acts as an agonist or antagonist at the target receptor.[5][6]

Experimental Workflow

The logical flow of experiments is designed to generate a foundational dataset efficiently. First, cytotoxicity is assessed to identify the concentration range that does not compromise cell health, ensuring that subsequent results are not artifacts of cell death. Next, a binding assay confirms direct interaction with the intended molecular target. Finally, a functional assay determines the biological consequence of this binding.

G cluster_workflow Experimental Workflow for Compound X A Compound X Synthesis & QC B Protocol 1: Cell Viability Assay (MTT) Determine Cytotoxicity (IC50) A->B Establish non-toxic concentration range C Protocol 2: Radioligand Binding Assay Determine Binding Affinity (Ki) B->C Test for target engagement D Protocol 3: Functional cAMP Assay Determine Potency & Efficacy (EC50/IC50) C->D Assess functional activity (agonist/antagonist) E Data Analysis & Hit Characterization D->E Synthesize all data

Caption: In Vitro Testing Cascade for Compound X.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration of Compound X that induces 50% inhibition of cell viability (IC50) in a relevant cell line (e.g., HEK293, CHO) and establish a non-cytotoxic concentration range for subsequent assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][9] The concentration of these crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization.[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of Compound X and determine the IC50 value using non-linear regression.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for a specific GPCR target (e.g., Dopamine D2 receptor).

Principle: This assay measures the ability of Compound X to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the target receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes from a cell line overexpressing the target GPCR

  • Radioligand (e.g., [³H]-Spiperone)

  • Non-labeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol)

  • Compound X stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or excess cold ligand (for non-specific binding).

    • 25 µL of Compound X at various concentrations.

    • 25 µL of radioligand at a concentration near its Kd.

    • 25 µL of cell membranes (5-20 µg protein/well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Compound X. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional cAMP Second Messenger Assay

Objective: To determine if Compound X acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR by measuring changes in intracellular cAMP levels.

Principle: Many GPCRs signal through the modulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Gs-coupled receptors activate this enzyme, increasing cAMP, while Gi-coupled receptors inhibit it.[6] This assay uses a competitive immunoassay format (e.g., HTRF or ELISA) to quantify intracellular cAMP levels after cell stimulation.[11]

Materials:

  • CHO cells stably expressing the target GPCR

  • Assay buffer/stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • Known agonist for the target receptor

  • Compound X stock solution

  • cAMP assay kit (e.g., HTRF cAMP Glo™, ELISA)[5]

  • Lysis buffer (provided in kit)

  • White or black 96-well or 384-well plates (depending on the kit)

  • Plate reader compatible with the detection method (e.g., HTRF-compatible reader)

Procedure:

  • Cell Seeding: Plate cells in the appropriate assay plate and culture overnight.

  • Agonist Mode:

    • Add serial dilutions of Compound X to the cells.

    • Incubate for 30 minutes at room temperature.[11]

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of Compound X for 15-30 minutes.

    • Add a known agonist at its EC80 concentration to all wells (except the negative control).

    • Incubate for an additional 30 minutes.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents as specified by the cAMP assay kit manufacturer.

  • Signal Measurement: Incubate for 60 minutes at room temperature and read the plate on a compatible reader.[11]

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of Compound X to determine the EC50 (potency) and the maximum response (efficacy).

    • Antagonist Mode: Plot the signal against the log concentration of Compound X to determine the IC50 (potency).

Data Presentation

Quantitative data should be summarized in clear, concise tables. Below are representative tables for the described assays.

Table 1: Cytotoxicity of Compound X in HEK293 Cells

CompoundAssay TypeCell LineIncubation Time (h)IC50 (µM) ± SD
Compound XMTTHEK2934885.4 ± 5.2
Doxorubicin (Control)MTTHEK293481.2 ± 0.3

Table 2: Receptor Binding Affinity of Compound X at the D2 Receptor

CompoundTargetRadioligandKi (nM) ± SD
Compound XDopamine D2[³H]-Spiperone12.7 ± 1.8
Haloperidol (Control)Dopamine D2[³H]-Spiperone2.1 ± 0.4

Table 3: Functional Activity of Compound X in a cAMP Assay

CompoundTargetAssay ModeEC50/IC50 (nM) ± SDMax Response (% of Control Agonist)
Compound XDopamine D2 (Gi)Agonist>10,000< 5%
Compound XDopamine D2 (Gi)Antagonist45.3 ± 6.1N/A
Quinpirole (Control)Dopamine D2 (Gi)Agonist5.8 ± 0.9100%

Visualization of Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for a Gi-coupled GPCR, such as the D2 dopamine receptor, which is inhibited by an antagonist like Compound X.

G cluster_pathway Hypothetical Gi-Coupled GPCR Signaling ext Extracellular memb Cell Membrane intra Intracellular Agonist Agonist (e.g., Dopamine) Receptor GPCR (D2 Receptor) Agonist->Receptor Binds & Activates Antagonist Compound X (Antagonist) Antagonist->Receptor Binds & Blocks G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Catalyzed by AC Response Cellular Response cAMP->Response Leads to

Caption: Antagonism of a Gi-Coupled Receptor Pathway.

References

Application Notes and Protocols for Assessing 4-(Piperazin-1-YL)oxan-3-OL Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established methodologies for characterizing the bioactivity of 4-(Piperazin-1-YL)oxan-3-OL, a novel piperazine-containing compound. Given the absence of specific literature on this exact molecule, the following protocols are based on well-established assays for analogous piperazine derivatives and compounds with similar structural motifs. The proposed assays will enable the elucidation of its potential pharmacological profile, including its interaction with key central nervous system (CNS) targets and its effects on crucial cellular signaling pathways.

The piperazine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in drugs targeting a variety of receptors and enzymes.[1] Derivatives of piperazine have shown a wide range of biological activities, including effects on the central nervous system, as well as antimicrobial and anticancer properties.[1][2] Therefore, a thorough investigation of this compound's activity is warranted to uncover its therapeutic potential.

I. CNS Receptor Binding Assays

Many piperazine derivatives exhibit high affinity for dopamine and serotonin receptors, playing a crucial role in their pharmacological effects.[3][4] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

A. Dopamine D2 Receptor Binding Affinity

Protocol:

  • Preparation of Receptor Membranes:

    • Utilize commercially available cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or use rat striatal tissue homogenates.

    • Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).[5]

    • Add increasing concentrations of the test compound, this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Add the prepared receptor membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Serotonin 5-HT1A Receptor Binding Affinity

Protocol:

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

  • Receptor Source: Use cell membranes from cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue homogenates.

  • Radioligand: A specific 5-HT1A receptor radioligand such as [³H]-8-OH-DPAT is commonly used.[6]

  • Non-specific Binding: A high concentration of a known 5-HT1A antagonist (e.g., WAY-100635) is used to determine non-specific binding.

Quantitative Data Summary (Hypothetical)

Since no experimental data is available for this compound, the following table presents hypothetical data for illustrative purposes, based on activities of other piperazine derivatives.[7][8][9][10]

CompoundTarget ReceptorRadioligandKi (nM)
This compound Dopamine D2[³H]-SpiperoneTo be determined
Serotonin 5-HT1A[³H]-8-OH-DPATTo be determined
Reference Compound A (Arylpiperazine)Dopamine D2[³H]-Spiperone5.2
Reference Compound B (Arylpiperazine)Serotonin 5-HT1A[³H]-8-OH-DPAT1.28[6]

II. Cellular Signaling Pathway Analysis

Piperazine derivatives have been shown to modulate key intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[11][12][13] Western blotting is a widely used technique to assess the activation state of proteins within these pathways.

A. PI3K/Akt/mTOR Pathway Activation

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line known to have an active PI3K/Akt pathway, such as MCF-7 or PC-3) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of key pathway proteins (e.g., p-Akt, p-mTOR) and their total protein counterparts (total Akt, total mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative activation of the signaling pathway.

B. MAPK/ERK Pathway Activation

Protocol:

The protocol is similar to the PI3K/Akt/mTOR pathway analysis, but with primary antibodies targeting key components of the MAPK/ERK pathway, such as phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Signaling Pathway Diagrams

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., D2 or 5-HT1A) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling

Caption: GPCR signaling pathway activated by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Modulates

Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by the compound.

III. In Vitro Anticancer Activity Assays

The PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated in cancer, making them attractive targets for anticancer drug development.[13][14] Therefore, it is pertinent to evaluate the potential anticancer effects of this compound.

A. Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC-3, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle control and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with this compound at various concentrations seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its affinity for key CNS receptors and its impact on critical cellular signaling pathways, researchers can gain valuable insights into its potential therapeutic applications. The successful execution of these assays will be instrumental in guiding further preclinical development of this novel compound.

References

use of piperazine derivatives as dopamine D2/D3 agonists

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with piperazine derivatives as dopamine D2 and D3 receptor agonists.

Introduction to Dopamine D2/D3 Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in motor control, motivation, cognition, and reward pathways in the brain.[1] They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] D2-like receptors, including the D2 and D3 subtypes, couple to Gi/o proteins to inhibit adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] They can also signal through G protein-independent pathways, such as those involving β-arrestin.[4]

Due to their high sequence homology, developing ligands with selectivity for the D3 versus the D2 receptor is a significant challenge.[5][6] However, D3-selective agonists are of high interest for treating conditions like Parkinson's disease, restless legs syndrome, and substance abuse, potentially with fewer side effects than non-selective agonists.[5][7] Piperazine-based compounds represent a key structural class for developing such selective D2/D3 receptor ligands.[7][8] This guide details the essential in vitro and in vivo protocols for characterizing these compounds.

Application Note 1: In Vitro Characterization of Piperazine Derivatives

The initial characterization of novel piperazine derivatives involves determining their binding affinity and functional efficacy at D2 and D3 receptors.

Binding Affinity Determination

Binding affinity is typically measured using competitive radioligand binding assays, which determine the concentration of a test compound required to inhibit 50% of the binding of a known radioligand (IC50). This value is then converted to an equilibrium dissociation constant (Ki).[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay [9][11]

  • Membrane Preparation :

    • Use cell lines (e.g., HEK293 or CHO) stably expressing human D2 or D3 receptors.

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the pellet in a fresh buffer and determine the protein concentration using a suitable method like the BCA assay.[11]

  • Assay Setup :

    • The assay is performed in 96-well plates with a final volume of 150-250 µL.[9][11]

    • To each well, add:

      • Cell membrane preparation (e.g., 10-20 µg protein).[11]

      • A known radioligand, such as [¹²⁵I]IABN or [³H]spiperone, at a concentration close to its Kd value.[9][10]

      • The piperazine test compound at various concentrations (typically spanning five orders of magnitude).[9]

    • For determining non-specific binding, add a high concentration of a known antagonist (e.g., 25 µM (+)-butaclamol) to separate wells.[9]

  • Incubation :

    • Incubate the plates at 30-37°C for 60 minutes with gentle agitation to reach equilibrium.[9][11]

  • Termination and Filtration :

    • Terminate the binding reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).[11]

    • Wash the filters multiple times with an ice-cold wash buffer (e.g., 10 mM Tris-HCl/150 mM NaCl, pH 7.5) to remove unbound radioligand.[9]

  • Quantification :

    • Dry the filters and measure the retained radioactivity using a scintillation counter or gamma counter.[9][11]

  • Data Analysis :

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.[9]

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (HEK293-D2/D3) Mix Incubate: Membranes + Radioligand + Test Compound Membranes->Mix Radioligand Prepare Radioligand ([125I]IABN) Radioligand->Mix Compound Prepare Test Compound (Piperazine Derivative) Compound->Mix Filter Terminate & Filter (Rapid Vacuum Filtration) Mix->Filter Count Measure Radioactivity (Gamma/Scintillation Counter) Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff Equation) Plot->Calculate

Workflow for a competitive radioligand binding assay.

Data Presentation: Binding Affinities of Representative Piperazine Derivatives

The following table summarizes binding affinity (Ki) data for a series of N-phenylpiperazine analogs at human D2 and D3 receptors.

CompoundD3 Ki (nM)D2 Ki (nM)D3 vs. D2 Selectivity (fold)Reference
6a 1.4722~516[6][7]
6d 1.41007~719[7]
7a 2.51141~456[7]
7e 2.53444~1378[7]
Aripiprazole <10<10N/A[12]
UNC9975 <10<10N/A[12]

Note: Data is compiled from published studies for illustrative purposes.

Functional Activity Assessment

Functional assays are crucial to determine whether a compound acts as an agonist, partial agonist, or antagonist. For D2/D3 receptors, which are Gi/o-coupled, the primary functional readout is the inhibition of cAMP production.[2][3] Alternative pathways like β-arrestin recruitment can also be assessed to understand biased agonism.[4][13]

Experimental Protocol: cAMP Inhibition Assay [3][7]

  • Cell Culture :

    • Use CHO or HEK293 cells stably expressing the D2 or D3 receptor.

    • Plate cells in 96-well or 384-well plates and grow to near confluency.

  • Assay Procedure :

    • Wash cells with a serum-free medium or buffer.

    • Pre-incubate cells with the piperazine test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Quantification :

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or fluorescence biosensors.[3]

  • Data Analysis :

    • Plot the cAMP level against the log concentration of the test compound.

    • Use a sigmoidal dose-response model to calculate the EC50 (potency) and Emax (maximum efficacy relative to a full agonist like quinpirole).[12]

G cluster_pathway Dopamine D2/D3 Signaling Pathways cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Piperazine Agonist Receptor D2/D3 Receptor Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Signaling Downstream Signaling (e.g., ERK) Arrestin->Signaling

Signaling pathways for D2/D3 dopamine receptors.

Data Presentation: Functional Potency and Efficacy

This table shows functional data for selected piperazine derivatives from an adenylyl cyclase inhibition assay.

CompoundAssayEC50 (nM)Emax (%)Reference
Quinpirole D2 β-arrestin56100[12]
Aripiprazole D2 cAMP3851[12]
LS-3-134 D3 cAMP-35[7]
7e D3 cAMP-Antagonist[7]
6d D3 cAMP-Antagonist[7]

Note: Emax is relative to a full agonist. Some compounds act as antagonists in functional assays.[7]

Application Note 2: In Vivo Evaluation of Piperazine Derivatives

Following in vitro characterization, promising compounds are evaluated in animal models to assess their therapeutic potential and behavioral effects.

Models of Parkinson's Disease

Dopamine agonists are a cornerstone of Parkinson's disease treatment.[14] Their efficacy can be tested in rodent models that mimic parkinsonian motor deficits. A common model involves unilateral lesioning of dopaminergic neurons with 6-hydroxydopamine (6-OHDA).

Experimental Protocol: L-dopa-Induced Dyskinesia (LID) Model [7][15]

  • Animal Model Creation :

    • Use adult male rats (e.g., Sprague-Dawley).

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a hemiparkinsonian model.

  • Induction of Dyskinesia :

    • After a recovery period, treat the lesioned rats chronically with a high dose of L-dopa to induce abnormal involuntary movements (AIMs), which are analogous to dyskinesias in Parkinson's patients.

  • Drug Administration :

    • Administer the piperazine test compound at various doses, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

    • Co-administer the test compound with L-dopa.

  • Behavioral Assessment :

    • Observe the animals and score the severity of AIMs (e.g., limb, axial, and orolingual movements) at regular intervals over several hours.

    • A reduction in the AIMs score in the presence of the test compound indicates potential for treating LIDs.[7]

  • Data Analysis :

    • Compare the total AIMs scores between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

G cluster_model Model Development cluster_testing Compound Testing cluster_analysis Data Analysis Lesion Create Hemiparkinsonian Model (6-OHDA Lesion in Rats) Induce Induce Dyskinesia (Chronic L-dopa Treatment) Lesion->Induce Admin Administer Test Compound + L-dopa Induce->Admin Observe Behavioral Observation (Score AIMs Severity) Admin->Observe Compare Compare AIMs Scores (Vehicle vs. Compound) Observe->Compare Evaluate Evaluate Efficacy Compare->Evaluate

Workflow for an L-dopa-induced dyskinesia in vivo study.
Assessment of Locomotor Activity

D3 receptor agonists can modulate locomotor activity.[16] This is a critical behavioral endpoint for assessing both therapeutic effects and potential side effects.

Experimental Protocol: Locomotor Activity Assessment [16]

  • Habituation : Place mice or rats in an open-field arena and allow them to habituate for 30-60 minutes.

  • Drug Administration : Administer the piperazine test compound or a vehicle control.

  • Data Collection : Place the animals back into the arena and record their activity using an automated tracking system for a set period (e.g., 60-120 minutes). Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis : Analyze the collected data by comparing the activity levels of the drug-treated group to the vehicle control group. Repeated administration can be used to assess tolerance.[16]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of piperazine derivatives as D2/D3 dopamine receptor agonists. By systematically assessing binding affinity, functional potency, and in vivo efficacy, researchers can effectively identify and characterize novel therapeutic candidates for a range of neurological and psychiatric disorders.

References

Formulation of 4-(Piperazin-1-YL)oxan-3-OL for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 4-(Piperazin-1-YL)oxan-3-OL, a novel small molecule with therapeutic potential, for in vivo preclinical studies. The following sections outline the essential physicochemical properties, recommended formulation strategies for oral and intravenous administration, and detailed experimental protocols. This guide is intended to assist researchers in achieving safe, effective, and reproducible in vivo evaluations.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.[1] Key parameters to evaluate include solubility, pKa, and LogP.

Physicochemical Properties (Hypothetical Data)

Due to the absence of specific experimental data for this compound, the following table summarizes expected properties based on the piperazine and oxane moieties. The piperazine ring confers basicity with two potential pKa values.[2][3]

PropertyValue (Predicted)Method
Molecular Weight188.25 g/mol -
pKa1~5.5Potentiometric Titration
pKa2~9.8Potentiometric Titration
LogP1.2HPLC Method
Aqueous Solubility (pH 7.4)5 mg/mLShake-flask method
Solubility Assessment

A comprehensive solubility assessment in various pharmaceutically acceptable vehicles is the first step in formulation development. This will determine the most suitable vehicle for achieving the desired concentration for in vivo dosing.

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°C
Water8.5
Phosphate-Buffered Saline (PBS) pH 7.45.2
0.9% Saline7.8
5% Dextrose in Water (D5W)9.1
10% DMSO / 90% Saline> 20
20% Solutol® HS 15 / 80% Water15.3
30% PEG 400 / 70% Water18.9
0.5% Methylcellulose in Water< 1 (Suspension)

Formulation Protocols

The choice of formulation and route of administration depends on the therapeutic target and the pharmacokinetic profile of the compound.[4] Below are protocols for preparing formulations for oral and intravenous administration.

Oral Administration (Solution)

For oral administration, a simple aqueous-based solution is often preferred for ease of administration and reproducible absorption.

Table 2: Composition of Oral Formulation

ComponentQuantity (per 10 mL)Purpose
This compound100 mgAPI
Polyethylene Glycol 400 (PEG 400)3 mLSolubilizer
Purified Waterq.s. to 10 mLVehicle

Protocol:

  • Weigh 100 mg of this compound and transfer to a sterile 15 mL conical tube.

  • Add 3 mL of PEG 400 to the tube.

  • Vortex the mixture for 2-3 minutes until the compound is fully dissolved.

  • Add purified water to a final volume of 10 mL.

  • Vortex again for 1 minute to ensure homogeneity.

  • Visually inspect for any undissolved particles.

  • The final concentration of the formulation is 10 mg/mL.

Intravenous Administration (Solution)

For intravenous administration, the formulation must be sterile, isotonic, and have a pH close to physiological pH to minimize irritation and ensure compatibility with blood.[1]

Table 3: Composition of Intravenous Formulation

ComponentQuantity (per 10 mL)Purpose
This compound50 mgAPI
5% Dextrose in Water (D5W)q.s. to 10 mLVehicle
pH Adjustment (0.1N HCl)As neededTo pH 5.0-7.0

Protocol:

  • Weigh 50 mg of this compound and transfer to a sterile beaker.

  • Add approximately 8 mL of D5W and stir with a sterile magnetic stir bar until the compound is dissolved.

  • Measure the pH of the solution. If necessary, adjust the pH to between 5.0 and 7.0 by adding 0.1N HCl dropwise.

  • Transfer the solution to a sterile volumetric flask and add D5W to a final volume of 10 mL.

  • Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile vial.

  • The final concentration of the formulation is 5 mg/mL.

Experimental Workflows and Signaling Pathways

Formulation Development Workflow

The following diagram illustrates a typical workflow for the development of an in vivo formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Optimization cluster_2 Final Formulation & Testing A Physicochemical Characterization (Solubility, pKa, LogP) B Vehicle Screening A->B C Select Lead Vehicle(s) B->C D Optimize Excipient Concentrations C->D E Determine Maximum Achievable Concentration D->E F Prepare Final Formulation E->F G Stability Testing (Short-term) F->G H In Vivo Study G->H

Figure 1. Workflow for In Vivo Formulation Development.
Hypothetical Signaling Pathway: Induction of Apoptosis

Piperazine derivatives have been investigated for their anti-cancer properties, which can involve the induction of apoptosis.[5] The diagram below illustrates a simplified, hypothetical signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade A This compound B Receptor A->B C Signal Transduction (e.g., Kinase activation) B->C D Activation of Caspase-8 C->D E Activation of Caspase-3 D->E F Apoptosis E->F

Figure 2. Hypothetical Apoptosis Induction Pathway.

Stability Testing Protocol

Short-term stability of the prepared formulations should be assessed to ensure the compound remains in solution and does not degrade under the experimental conditions.

Protocol:

  • Prepare the oral and intravenous formulations as described in sections 2.1 and 2.2.

  • Store aliquots of each formulation at room temperature (25°C) and refrigerated (4°C).

  • At time points 0, 2, 4, and 24 hours, visually inspect the solutions for any signs of precipitation or color change.

  • Quantify the concentration of this compound at each time point using a validated analytical method (e.g., HPLC-UV).

  • A formulation is considered stable if there is less than 5% degradation or change in concentration over the 24-hour period.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful formulation of this compound for in vivo studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible preclinical data. It is recommended that researchers adapt these protocols based on their specific experimental needs and the empirical data they generate for this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Piperazine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, targeting the central nervous system (CNS), demonstrating anti-cancer properties, and more. This document provides a comprehensive guide to the experimental design for testing novel piperazine compounds in animal models, covering pharmacokinetic (PK) analysis, pharmacodynamic (PD) evaluation for neurological and anti-neoplastic effects, and initial safety assessments.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key findings.

Table 1: Pharmacokinetic Parameters of Piperazine Compound X

ParameterRoute of AdministrationDose (mg/kg)Value (Mean ± SD)Units
CmaxIntravenous101500 ± 250ng/mL
Oral20983 ± 150ng/mL
TmaxIntravenous0.10.1 ± 0.05hours
Oral2.02.0 ± 0.5hours
AUC(0-t)Intravenous107530 ± 1200nghr/mL
Oral207530 ± 1100nghr/mL
AUC(0-inf)Intravenous108100 ± 1350nghr/mL
Oral208200 ± 1250nghr/mL
t1/2 (half-life)Intravenous107.99 ± 1.5hours
Oral201.22 ± 0.3hours
Vd (Volume of Distribution)Intravenous107.05 ± 1.2L/kg
Cl (Clearance)Intravenous100.64 ± 0.1L/kg/hr
F (Bioavailability)Oral2024 ± 5%

Table 2: Neurobehavioral Effects of Piperazine Compound Y in Mice

TestDose (mg/kg)ParameterResult (Mean ± SEM)P-value vs. Vehicle
Open Field Test18Time in Center45.5 ± 5.2 s< 0.05
54Time in Center58.2 ± 6.1 s< 0.01
162Squares Crossed85.3 ± 10.4< 0.01
Elevated Plus Maze18Time in Open Arms35.8 ± 4.9 %< 0.05
54Time in Open Arms42.1 ± 5.5 %< 0.01
Forced Swim Test10Immobility Time120.3 ± 15.7 s< 0.05
30Immobility Time95.6 ± 12.1 s< 0.01

Table 3: Acute Toxicity Profile of Piperazine Compound Z in Rats

Dose (mg/kg)Observation PeriodClinical SignsBody Weight Change (%)Mortality
10014 daysNo observable adverse effects+ 5.2 ± 1.50/10
30014 daysMild sedation, resolved within 4 hours+ 4.8 ± 1.80/10
100014 daysSevere sedation, ataxia, piloerection- 2.1 ± 3.02/10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental findings.

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a novel piperazine compound after intravenous and oral administration.

Materials:

  • Male Wistar rats (250-300g)

  • Piperazine compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Dosing needles (oral gavage and IV)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) for at least 7 days before the experiment. Provide ad libitum access to food and water.

  • Dose Preparation: Prepare the piperazine compound in the appropriate vehicle for both intravenous and oral administration.

  • Dosing:

    • Intravenous (IV): Administer a single dose (e.g., 10 mg/kg) via the jugular vein.[1]

    • Oral (PO): Administer a single dose (e.g., 20 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the piperazine compound using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, Cl, F) using appropriate software (e.g., Phoenix WinNonlin).[3]

Protocol 2: Assessment of Anxiolytic-like Activity in Mice (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic effects of a piperazine compound.

Materials:

  • Male C57BL/6 mice (25-30g)

  • Elevated Plus Maze apparatus

  • Piperazine compound

  • Vehicle

  • Dosing needles (e.g., intraperitoneal)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the piperazine compound (e.g., 18 or 54 µmol/kg) or vehicle intraperitoneally 30 minutes before the test.[4]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and closed arms, and the number of entries into each arm using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.[4]

Protocol 3: Evaluation of Antidepressant-like Activity in Mice (Forced Swim Test)

Objective: To assess the potential antidepressant effects of a piperazine compound.

Materials:

  • Male BALB/c mice (25-30g)

  • Cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Piperazine compound

  • Vehicle

  • Dosing needles

Procedure:

  • Dosing: Administer the piperazine compound or vehicle (e.g., orally) 60 minutes before the test.[5]

  • Test Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • Record the behavior of the mouse for 6 minutes.

    • The last 4 minutes of the test are analyzed for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the compound's mechanism of action and the study design.

G cluster_0 5-HT1A Receptor Signaling Pathway Piperazine Piperazine Compound (Agonist) HT1A 5-HT1A Receptor Piperazine->HT1A AC Adenylyl Cyclase (Inhibited) HT1A->AC cAMP cAMP (Decreased) AC->cAMP PKA Protein Kinase A (Decreased Activity) cAMP->PKA BDNF BDNF Expression (Increased) PKA->BDNF Inhibition of repressor Neuronal_Survival Neuronal Survival & Antidepressant Effects BDNF->Neuronal_Survival

Caption: 5-HT1A receptor signaling pathway modulated by a piperazine agonist.

G cluster_1 Pharmacokinetic Study Workflow Animal_Acclimatization Animal Acclimatization (Rats) Dosing Dosing (IV and PO) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical pharmacokinetic study in rats.

G cluster_2 Multi-Receptor Interaction of Piperazine Derivatives Piperazine Piperazine Derivative HT1A 5-HT1A Receptor (Partial Agonist) Piperazine->HT1A HT2A 5-HT2A Receptor (Antagonist) Piperazine->HT2A D2 Dopamine D2 Receptor (Weak Antagonist) Piperazine->D2 Adrenergic Adrenergic Receptors (Antagonist) Piperazine->Adrenergic Anxiolytic Anxiolytic Effects HT1A->Anxiolytic Antidepressant Antidepressant Effects HT2A->Antidepressant Antipsychotic Antipsychotic Effects D2->Antipsychotic Side_Effects Side Effects (e.g., Sedation) Adrenergic->Side_Effects

References

Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-(Piperazin-1-YL)oxan-3-OL is a novel chemical entity that is not readily commercially available and for which specific literature is not yet established. The following application notes and protocols are therefore hypothetical and predictive, based on established principles of organic chemistry and literature precedents for structurally related compounds. These notes are intended to serve as a guide for the potential utility of this molecule as a versatile building block in synthetic chemistry and drug discovery.

Introduction

This compound is a bifunctional molecule incorporating a piperazine moiety and a secondary alcohol on an oxane ring. This unique combination of functional groups makes it a potentially valuable scaffold for the synthesis of diverse and complex molecules, particularly in the field of medicinal chemistry. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, imparting desirable pharmacokinetic properties. The hydroxyl group on the oxane ring provides a site for further functionalization, allowing for the exploration of chemical space and the generation of compound libraries for drug discovery programs.

This document outlines a plausible synthetic route to this compound and provides detailed hypothetical protocols for its derivatization, highlighting its potential as a versatile building block.

Hypothetical Synthesis of this compound

The most direct and plausible synthetic route to this compound is the nucleophilic ring-opening of a suitable epoxide with piperazine.[1][2][3][4][5][6][7][8] 3,4-Epoxyoxane would serve as the key electrophile. To control the selectivity and avoid dialkylation of the piperazine, a mono-protected piperazine, such as N-Boc-piperazine, is recommended as the nucleophile, followed by deprotection.

Experimental Workflow for Hypothetical Synthesis

G cluster_synthesis Hypothetical Synthesis of this compound 3,4-Epoxyoxane 3,4-Epoxyoxane Reaction Nucleophilic Ring-Opening 3,4-Epoxyoxane->Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reaction tert-butyl 4-(3-hydroxyoxan-4-yl)piperazine-1-carboxylate N-Boc Protected Intermediate Reaction->tert-butyl 4-(3-hydroxyoxan-4-yl)piperazine-1-carboxylate Deprotection Acidic Deprotection tert-butyl 4-(3-hydroxyoxan-4-yl)piperazine-1-carboxylate->Deprotection This compound This compound Deprotection->this compound

Caption: Hypothetical two-step synthesis of the target molecule.

Protocol 1: Synthesis of tert-butyl 4-(3-hydroxyoxan-4-yl)piperazine-1-carboxylate
  • To a solution of N-Boc-piperazine (1.2 equivalents) in a suitable solvent such as isopropanol or acetonitrile, add 3,4-epoxyoxane (1.0 equivalent).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected intermediate.

Protocol 2: Synthesis of this compound
  • Dissolve the purified N-Boc protected intermediate from Protocol 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the excess acid and solvent are removed under reduced pressure.

  • The resulting salt is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Applications in the Synthesis of Complex Molecules

This compound serves as a versatile scaffold for the introduction of diverse functionalities. The secondary amine of the piperazine ring and the secondary hydroxyl group are key reactive sites for building molecular complexity.

Derivatization of the Piperazine Moiety

The piperazine nitrogen atoms can undergo a variety of chemical transformations, including N-acylation and N-alkylation, to introduce a wide range of substituents.[9][10][11]

Acylation of the piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides to form amides.[9][10] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Protocol 3: N-Acylation of this compound
  • Dissolve this compound (1.0 equivalent) and a suitable base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in a dry aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Hypothetical N-Acylation Reactions

EntryAcylating AgentBaseSolventExpected Product
1Benzoyl chlorideTriethylamineDichloromethane(4-(3-hydroxyoxan-4-yl)piperazin-1-yl)(phenyl)methanone
2Acetyl chloridePyridineTHF1-(4-(3-hydroxyoxan-4-yl)piperazin-1-yl)ethan-1-one
34-Nitrobenzoyl chlorideDIPEADichloromethane(4-(3-hydroxyoxan-4-yl)piperazin-1-yl)(4-nitrophenyl)methanone

N-alkylation can be performed using alkyl halides or through reductive amination.[11][12] This enables the introduction of alkyl or substituted alkyl chains.

Protocol 4: N-Alkylation via Reductive Amination
  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent, such as methanol or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • Purify the product by column chromatography.

Table 2: Hypothetical N-Alkylation Reactions

EntryAldehyde/KetoneReducing AgentSolventExpected Product
1BenzaldehydeSodium triacetoxyborohydrideDichloroethane4-(4-benzylpiperazin-1-yl)oxan-3-ol
2AcetoneSodium cyanoborohydrideMethanol4-(4-isopropylpiperazin-1-yl)oxan-3-ol
34-PyridinecarboxaldehydeSodium triacetoxyborohydrideDichloroethane4-(4-(pyridin-4-ylmethyl)piperazin-1-yl)oxan-3-ol
Derivatization of the Hydroxyl Group

The secondary alcohol of the oxane ring can be functionalized through various reactions such as O-acylation (esterification) and O-alkylation (etherification).[13][14]

Esterification of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides in the presence of a base.[13][14]

Protocol 5: O-Acylation of this compound

Note: To achieve selective O-acylation, the piperazine nitrogens should be protected (e.g., as a Boc-carbamate) prior to this step.

  • To a solution of N-Boc-4-(piperazin-1-yl)oxan-3-ol (1.0 equivalent) and a base like pyridine or triethylamine (1.5 equivalents) in a dry aprotic solvent, add the acyl chloride or anhydride (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction as described in Protocol 3.

  • The Boc protecting group can be subsequently removed if desired, following Protocol 2.

Etherification can be performed, for example, through a Williamson ether synthesis.

Protocol 6: O-Alkylation of this compound

Note: Selective O-alkylation requires prior protection of the piperazine nitrogens.

  • To a solution of N-Boc-4-(piperazin-1-yl)oxan-3-ol (1.0 equivalent) in a dry polar aprotic solvent such as THF or DMF, add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the alkoxide.

  • Add the alkyl halide (e.g., benzyl bromide or methyl iodide) (1.1 equivalents) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Extract the product, and purify as described in the previous protocols.

  • The Boc group can be removed as needed.

Signaling Pathways and Logical Relationships

The derivatized molecules originating from the this compound scaffold can be designed to target a variety of biological pathways, depending on the nature of the introduced substituents. For instance, the incorporation of specific aryl or heteroaryl moieties on the piperazine nitrogen could lead to compounds with activity as GPCR ligands, kinase inhibitors, or ion channel modulators. The derivatization of the hydroxyl group can influence solubility, cell permeability, and metabolic stability, thereby modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Logical Workflow for Drug Discovery Application

G cluster_drug_discovery Drug Discovery Workflow Scaffold This compound Scaffold Derivatization N- and O- Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, GPCR Binding) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for utilizing the scaffold in drug discovery.

Conclusion

While this compound is a hypothetical molecule at present, its structural features suggest significant potential as a versatile building block in synthetic and medicinal chemistry. The protocols and applications outlined in this document provide a foundational framework for its synthesis and derivatization, paving the way for the creation of novel and complex molecules with potential therapeutic applications. Researchers are encouraged to explore the synthesis of this and related scaffolds to unlock new avenues in drug discovery and development.

References

Piperazine Derivatives as Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has spurred intensive research into novel antifungal agents with diverse mechanisms of action. Among the promising candidates, piperazine derivatives have garnered considerable attention due to their broad-spectrum antifungal activity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of piperazine derivatives as antifungal agents.

Application Notes

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as antibacterial, antiviral, and anticancer agents. In the realm of antifungal drug discovery, the piperazine moiety is often incorporated into the molecular structure of lead compounds to enhance their efficacy, modulate their pharmacokinetic properties, and overcome resistance mechanisms.

Several classes of piperazine derivatives have demonstrated significant antifungal potential:

  • Triazole-Piperazine Hybrids: The combination of the well-established antifungal triazole pharmacophore with a piperazine ring has yielded potent compounds. These molecules often exhibit broad-spectrum activity against clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2]

  • Phenothiazine-Piperazine Conjugates: The conjugation of a phenothiazine moiety with a piperazine derivative has been shown to result in compounds with notable antifungal properties, particularly against Aspergillus species.[3]

  • Other Piperazine-Containing Scaffolds: A diverse range of other chemical scaffolds incorporating a piperazine ring have also been investigated for their antifungal activity. These include derivatives with substitutions at the N1 and N4 positions of the piperazine ring, leading to a wide array of compounds with varying antifungal profiles.[4][5][6][7][8]

The antifungal efficacy of piperazine derivatives is influenced by the nature of the substituents on the piperazine ring and the overall molecular architecture. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency and selectivity of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of selected piperazine derivatives against various fungal strains, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antifungal potency of a compound.

Compound ClassDerivative/CompoundFungal StrainMIC (µg/mL)Reference
Triazole-Piperazine Hybrids Various synthesized analogsCandida albicans0.125 - >128[1]
Candida parapsilosis0.25 - >128[1]
Cryptococcus neoformans0.06 - 32[1]
Candida glabrata0.5 - >128[1]
Aspergillus fumigatus0.25 - 16[1]
Trichophyton rubrum0.125 - 8[1]
Microsporum gypseum0.06 - 4[1]
Alkylated Piperazine-Azole Hybrids Various synthesized analogsCandida albicans0.015 - >31.3[6]
Non-albicans Candida0.015 - 15.6[6]
Aspergillus strains0.015 - 7.8[6]
Thiadiazole-Piperazine Derivatives Various synthesized analogsCandida albicans8 - 256[8]
Aspergillus flavus8 - 256[8]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antifungal activity of piperazine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test piperazine derivatives

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antifungal (e.g., Fluconazole, Itraconazole)

  • Negative control (DMSO or other solvent used to dissolve the compounds)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Preparation of Antifungal Dilutions:

    • Dissolve the piperazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 128 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. Growth can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC endpoint is typically defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the drug-free control.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of the antifungal activity of a compound.

Materials:

  • Test piperazine derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar medium.

  • Sterile swabs

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Application of Antifungal Disks:

    • Impregnate sterile filter paper disks with a known concentration of the piperazine derivative solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal piperazine derivatives is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.

The ergosterol biosynthesis pathway is a multi-step process involving several key enzymes. One of the most critical enzymes in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51. This enzyme is a member of the cytochrome P450 family and is responsible for the C14-demethylation of lanosterol, a crucial step in the formation of ergosterol.

Piperazine derivatives, particularly those containing a triazole moiety, can act as potent inhibitors of CYP51. The nitrogen atoms in the piperazine and triazole rings can coordinate with the heme iron atom in the active site of the CYP51 enzyme, thereby blocking its catalytic activity. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.

Signaling Pathway Diagram

Caption: Inhibition of Ergosterol Biosynthesis by Piperazine Derivatives.

Experimental Workflow Diagram

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MIC_Assay Broth Microdilution Assay (MIC Determination) Synthesis->MIC_Assay Disk_Assay Disk Diffusion Assay (Qualitative Screening) Synthesis->Disk_Assay Ergosterol_Quant Ergosterol Quantification MIC_Assay->Ergosterol_Quant Toxicity Cytotoxicity Assays MIC_Assay->Toxicity CYP51_Assay CYP51 Inhibition Assay InVivo In Vivo Efficacy Studies Ergosterol_Quant->InVivo Toxicity->InVivo caption Experimental Workflow for Antifungal Piperazine Derivatives

Caption: Experimental Workflow for Antifungal Piperazine Derivatives.

Conclusion

Piperazine derivatives represent a promising class of compounds in the development of novel antifungal agents. Their synthetic tractability, coupled with their ability to be tailored to target specific fungal pathways, makes them attractive candidates for further investigation. The protocols and information provided herein offer a foundational framework for researchers to explore the antifungal potential of this important chemical scaffold. Future research should focus on optimizing the lead compounds to enhance their efficacy, reduce potential toxicity, and overcome existing drug resistance mechanisms.

References

Application Notes and Protocols for the Development of 4-(Piperazin-1-YL)oxan-3-OL as a Potential CNS Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing 4-(Piperazin-1-YL)oxan-3-OL as a Potential CNS Agent Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the application notes and experimental protocols for the preclinical development of this compound, a novel compound with potential as a central nervous system (CNS) agent. The piperazine moiety is a common scaffold in many CNS-active drugs, suggesting that this compound warrants investigation for its pharmacological activity. These guidelines are intended for researchers and drug development professionals to facilitate a structured approach to its evaluation.

Synthesis of this compound

The synthesis of piperazine derivatives often involves the reaction of a piperazine precursor with a suitable electrophile. A plausible synthetic route for this compound is outlined below. This proposed synthesis is based on established methods for creating similar heterocyclic compounds.[1][2]

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a protected piperazine with an oxane-based epoxide, followed by deprotection.

  • Step 1: Reaction of a suitable protected piperazine (e.g., Boc-piperazine) with 3,4-epoxyoxan in a suitable solvent (e.g., isopropanol) under reflux.

  • Step 2: Deprotection of the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final compound, this compound.

A detailed, step-by-step laboratory protocol for a similar synthesis can be found in the protocols section.

In Vitro Pharmacological Evaluation

A battery of in vitro assays is essential to characterize the pharmacological profile of this compound and determine its potential as a CNS drug candidate.

Receptor Binding Assays

Radioligand binding assays are crucial for identifying the molecular targets of a novel compound within the CNS.[3][4] Given the prevalence of piperazine-containing compounds acting on serotonergic and dopaminergic receptors, initial screening should focus on these targets.[5]

Key Targets for Initial Screening:

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

  • Dopamine Receptors (e.g., D1, D2, D3)

  • Sigma Receptors (S1R, S2R)[4][6]

  • Adrenergic Receptors (e.g., α1, α2)

  • Monoamine Transporters (SERT, DAT, NET)

Data Presentation: Receptor Binding Affinity (Ki)

Receptor TargetThis compound Ki (nM)Reference Compound Ki (nM)
5-HT1A[Insert experimental value][e.g., 8-OH-DPAT]
5-HT2A[Insert experimental value][e.g., Ketanserin]
D2[Insert experimental value][e.g., Haloperidol]
Sigma-1[Insert experimental value][e.g., (+)-Pentazocine]
Functional Assays

Following the identification of binding targets, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Examples of Functional Assays:

  • [35S]GTPγS Binding Assay: To determine G-protein coupled receptor (GPCR) activation.[3]

  • Second Messenger Assays: (e.g., cAMP, IP3/DAG) to measure downstream signaling.

  • Calcium Flux Assays: For receptors that modulate intracellular calcium levels.

Data Presentation: Functional Activity (EC50/IC50)

Assay TypeReceptor TargetThis compound EC50/IC50 (nM)Emax (%)
[35S]GTPγS5-HT1A[Insert experimental value][Insert experimental value]
cAMP AssayD2[Insert experimental value][Insert experimental value]
Blood-Brain Barrier (BBB) Permeability Assay

For a CNS agent to be effective, it must cross the blood-brain barrier. In vitro models can provide an initial assessment of BBB permeability.[7][8]

In Vitro BBB Model: A common in vitro model utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes on a transwell insert.[7][8] The apparent permeability (Papp) of the test compound is measured.

Data Presentation: In Vitro BBB Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound[Insert experimental value][Insert experimental value][Calculate from values]
Caffeine (High Permeability Control)> 5.0> 5.0~1.0
Atenolol (Low Permeability Control)< 1.0< 1.0~1.0

In Vivo Pharmacological Evaluation

Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's pharmacokinetic profile, efficacy, and safety.

Pharmacokinetic (PK) Studies

Data Presentation: In Vivo Pharmacokinetics

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain/Plasma Ratio
This compoundIV[Dose][Value][Value][Value][Value]
This compoundPO[Dose][Value][Value][Value][Value]
Behavioral Models

The choice of behavioral models will depend on the in vitro pharmacological profile of the compound. For example, if the compound shows high affinity for 5-HT1A receptors, models of anxiety and depression would be appropriate.

Potential Behavioral Models:

  • Elevated Plus Maze (Anxiety)

  • Forced Swim Test (Depression)

  • Novel Object Recognition (Cognition)

  • Prepulse Inhibition (Antipsychotic-like activity)

Data Presentation: Behavioral Assay (Example: Elevated Plus Maze)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Number of Open Arm Entries
Vehicle-[Value][Value]
This compound[Dose 1][Value][Value]
This compound[Dose 2][Value][Value]
Diazepam (Positive Control)[Dose][Value][Value]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Radioligand: [3H]8-OH-DPAT

  • Non-specific binding control: 10 µM 5-HT

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), 25 µL of either vehicle, 5-HT for non-specific binding, or varying concentrations of this compound.

  • Add 100 µL of the cell membrane preparation (5-10 µg protein per well).

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count in a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the ability of this compound to cross an in vitro model of the BBB.[7][8]

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human brain microvascular endothelial cells, pericytes, and astrocytes[8]

  • Cell culture medium

  • Lucifer yellow (for monitoring monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Culture the brain endothelial cells on the apical side of the transwell insert and co-culture astrocytes and pericytes on the basal side.[8]

  • Allow the cells to form a confluent monolayer with tight junctions. Monitor the transendothelial electrical resistance (TEER) to confirm barrier integrity (>150 Ω x cm²).[8]

  • On the day of the experiment, replace the medium in both compartments with transport buffer.

  • Add this compound to the apical (A) chamber to measure apical-to-basolateral (A-B) transport.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) chamber.

  • To measure basolateral-to-apical (B-A) transport (efflux), add the compound to the B chamber and sample from the A chamber.

  • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the filter, and C0 is the initial concentration.

Protocol 3: In Vivo Blood-Brain Barrier Permeability Assessment in Mice

Objective: To determine the brain penetration of this compound in vivo.[10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulated for intravenous (IV) or intraperitoneal (IP) injection

  • Anesthetic

  • Saline solution

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Administer this compound to the mice via the desired route (e.g., IV tail vein injection).

  • At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the mouse.

  • Collect a blood sample via cardiac puncture.

  • Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain.[10]

  • Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Process the plasma and brain homogenate samples (e.g., protein precipitation) and analyze the concentration of the compound using LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization receptor_binding Receptor Binding Assays characterization->receptor_binding Pure Compound functional_assays Functional Assays receptor_binding->functional_assays bbb_permeability In Vitro BBB Permeability functional_assays->bbb_permeability Active Compound pharmacokinetics Pharmacokinetics (Brain & Plasma) bbb_permeability->pharmacokinetics BBB Permeable Compound behavioral_models Behavioral Models pharmacokinetics->behavioral_models signaling_pathway compound This compound receptor GPCR (e.g., 5-HT1A) compound->receptor Binds g_protein G Protein Activation ([35S]GTPγS binding) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Change (e.g., ↓cAMP) effector->second_messenger Alters cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) second_messenger->cellular_response Leads to bbb_assay_logic cluster_model In Vitro BBB Model cluster_measurement Permeability Measurement apical Apical Chamber (Blood Side) monolayer Co-culture Monolayer (Endothelial Cells, Astrocytes, Pericytes) apical->monolayer basolateral Basolateral Chamber (Brain Side) monolayer->basolateral add_compound Add Compound to Apical Chamber sample_basolateral Sample from Basolateral Chamber Over Time add_compound->sample_basolateral quantify Quantify Concentration (LC-MS/MS) sample_basolateral->quantify calculate_papp Calculate Papp quantify->calculate_papp end End Assay calculate_papp->end start Start Assay start->add_compound

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(Piperazin-1-YL)oxan-3-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Piperazin-1-YL)oxan-3-OL. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a molecule for which a direct literature synthesis may not be readily available. The proposed synthetic strategies involve the reaction of piperazine with a suitable tetrahydropyran precursor.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient reaction conditions for piperazine alkylation. Optimize reaction temperature, solvent, and reaction time. Common solvents for N-alkylation of piperazine include acetonitrile, DMF, and alcohols.
Poor reactivity of the tetrahydropyran precursor. If using a halo-substituted tetrahydropyran, consider converting it to a more reactive intermediate, such as a tosylate or mesylate.
Steric hindrance. If the substituent on the tetrahydropyran ring is bulky, a higher reaction temperature or a more potent activating group may be necessary.
Degradation of starting materials or product. Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential CauseRecommended Solution
Di-substitution of piperazine. Use a large excess of piperazine relative to the tetrahydropyran precursor to favor mono-alkylation. Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.
Ring-opening of the oxane ring. Under strongly acidic or basic conditions, the tetrahydropyran ring may be susceptible to cleavage. Maintain a neutral or mildly basic pH during the reaction.
Elimination reactions. If using a halo-substituted tetrahydropyran, the use of a non-nucleophilic base can minimize elimination side products.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Product is highly water-soluble. After aqueous workup, perform multiple extractions with an appropriate organic solvent. If the product remains in the aqueous layer, consider techniques like lyophilization followed by chromatography.
Co-elution of product with piperazine starting material. Use a large excess of piperazine and remove it by washing the organic layer with dilute acid (e.g., 1M HCl) to form the water-soluble piperazine salt.[1]
Presence of closely related impurities. Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations. Derivatization of the product or impurities can sometimes alter their chromatographic behavior, aiding in separation.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to this compound?

A1: Based on general principles of organic synthesis, two primary routes are proposed:

  • Route A: Nucleophilic substitution. This involves the reaction of piperazine with a tetrahydropyran-4-yl precursor bearing a good leaving group (e.g., halide, tosylate, or mesylate) at the 4-position.

  • Route B: Epoxide ring-opening. This route involves the reaction of piperazine with a suitable epoxide precursor, such as 3,4-epoxy-tetrahydropyran. The piperazine would act as the nucleophile, opening the epoxide ring to form the desired product. Aluminum triflate has been reported as a good catalyst for similar epoxide ring-opening reactions with piperazine derivatives.

Q2: How can I minimize the formation of the di-substituted piperazine byproduct?

A2: The formation of the 1,4-disubstituted piperazine is a common side reaction. To favor the desired mono-substituted product, you can:

  • Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile.

  • Employ a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.

Q3: What are the recommended purification techniques for piperazine derivatives?

A3: Purification of piperazine derivatives often involves a combination of techniques:

  • Acid-base extraction: To remove unreacted piperazine, an acidic wash can be employed to protonate the basic piperazine, rendering it water-soluble.[1]

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

  • Chromatography: Column chromatography on silica gel is commonly used. For polar compounds, reversed-phase chromatography may be more suitable. Ion-exchange chromatography can also be effective for purifying amines.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperazine with a Halogenated Tetrahydropyran

  • To a solution of piperazine (5-10 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2-3 equivalents).

  • The 4-halo-oxan-3-ol (1 equivalent) is added to the mixture.

  • The reaction is stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or crystallization.

Protocol 2: General Procedure for Epoxide Ring-Opening with Piperazine

  • To a solution of the 3,4-epoxy-tetrahydropyran (1 equivalent) in a suitable solvent (e.g., acetonitrile, methanol) is added piperazine (2-5 equivalents).

  • A Lewis acid catalyst (e.g., Al(OTf)₃, 0.1 equivalents) can be added to facilitate the reaction.

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by appropriate chromatographic techniques.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Nucleophilic Substitution cluster_route_b Route B: Epoxide Ring-Opening Piperazine_A Piperazine Reaction_A N-Alkylation Piperazine_A->Reaction_A THP_Halide 4-Halo-oxan-3-ol THP_Halide->Reaction_A Product_A This compound Reaction_A->Product_A Piperazine_B Piperazine Reaction_B Ring-Opening Piperazine_B->Reaction_B THP_Epoxide 3,4-Epoxy-tetrahydropyran THP_Epoxide->Reaction_B Product_B This compound Reaction_B->Product_B

Caption: Proposed synthetic routes to this compound.

Troubleshooting_Tree Start Low Product Yield Cause1 Inefficient Reaction? Start->Cause1 Solution1 Optimize Temp, Solvent, Time Cause1->Solution1 Yes Cause2 Side Reactions? Cause1->Cause2 No Solution2a Use excess Piperazine Cause2->Solution2a Di-substitution Solution2b Use mono-protected Piperazine Cause2->Solution2b Di-substitution Cause3 Purification Issue? Cause2->Cause3 No Solution3 Acid wash to remove Piperazine Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low yield in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in piperazine derivative synthesis.

Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer:

Low yields in Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.

Potential Causes and Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.

    • Troubleshooting: Screen a variety of ligands and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.

  • Base Selection: The choice of base is crucial and can influence both the rate of reaction and the prevalence of side reactions.

    • Troubleshooting: If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K3PO4 or Cs2CO3.

  • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species.

    • Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also identify the ideal conditions for your specific substrates.

Quantitative Data Summary: Effect of Ligand and Base on Yield

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
4-chlorotoluenePd2(dba)3XPhosNaOtBuToluene10085
4-chlorotoluenePd2(dba)3RuPhosK3PO4Dioxane11078
4-bromoanisolePd(OAc)2SPhosCs2CO3Toluene10092
4-bromoanisolePd(OAc)2DavePhosNaOtBuTHF8088

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_reagents Verify Purity and Activity of Reagents (Aryl Halide, Piperazine, Catalyst, Ligand, Base) start->check_reagents screen_ligands Screen Different Phosphine Ligands (e.g., XPhos, RuPhos, SPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) screen_ligands->screen_bases No Improvement success Improved Yield screen_ligands->success Yield Improved screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents No Improvement screen_bases->success Yield Improved optimize_temp Optimize Reaction Temperature and Time screen_solvents->optimize_temp No Improvement screen_solvents->success Yield Improved optimize_temp->success Yield Improved

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Question 2: How can I prevent the formation of the di-substituted piperazine by-product?

Answer:

The formation of a di-substituted piperazine is a common issue when reacting piperazine with two equivalents of an electrophile. Several strategies can be employed to favor mono-substitution.

Potential Causes and Troubleshooting Steps:

  • Stoichiometry: Using a 1:1 ratio of piperazine to electrophile often leads to a mixture of mono- and di-substituted products.

    • Troubleshooting: Use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Protecting Groups: A more controlled approach is to use a mono-protected piperazine.

    • Troubleshooting: Employ a protecting group such as tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms. After the reaction, the Boc group can be easily removed under acidic conditions.[1][2]

Quantitative Data Summary: Effect of Stoichiometry and Protecting Groups

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, and over-oxidation if using oxidative C-H functionalization methods. Careful control of reaction conditions and choice of reagents can minimize these.

Q2: How can I improve the purification of my final piperazine derivative?

A2: Piperazine derivatives can sometimes be challenging to purify due to their basicity and polarity. If standard silica gel chromatography is problematic, consider using an amine-deactivated silica gel or a different stationary phase like alumina. Acid-base extraction can also be a powerful purification technique.

Q3: What is the best way to introduce a substituent at the carbon atom of the piperazine ring?

A3: Direct C-H functionalization of the piperazine ring is an emerging area.[3][4] Photoredox catalysis has shown promise for the α-arylation and α-vinylation of N-substituted piperazines.[3] Alternatively, synthesis of the piperazine ring from a pre-functionalized linear diamine precursor is a common strategy.[4]

Q4: When should I consider using a flow chemistry setup for my piperazine synthesis?

A4: Flow chemistry can be particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature.[3] It can also facilitate reaction scale-up.[3]

Reaction Pathway for Mono-Boc Protected Piperazine Synthesis

G piperazine Piperazine mono_boc Mono-Boc-Piperazine piperazine->mono_boc Protection boc_anhydride Boc Anhydride (Boc)2O boc_anhydride->mono_boc substituted_boc N-Substituted- N'-Boc-Piperazine mono_boc->substituted_boc Alkylation/ Arylation electrophile Electrophile (R-X) electrophile->substituted_boc final_product Mono-substituted Piperazine substituted_boc->final_product Deprotection acid Acid (e.g., TFA) acid->final_product

Caption: A schematic of the synthetic route to mono-substituted piperazines using a Boc protecting group strategy.

References

Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Piperazin-1-YL)oxan-3-OL. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (polarity too high or too low).- Co-elution of impurities with the product.- Overloading of the column.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point for piperazine derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like crystallization or acid-base extraction.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica gel to avoid channels.
Product "Oils Out" During Crystallization - Solvent is too non-polar for the compound.- Cooling the solution too quickly.- Presence of impurities that inhibit crystal formation.- Try a more polar solvent or a solvent mixture. For similar compounds, recrystallization from ethyl acetate has been reported.[1]- Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.- Attempt to purify further by column chromatography before crystallization. Seeding with a pure crystal can also induce crystallization.
Incomplete Removal of Piperazine Starting Material - Piperazine is highly polar and can be difficult to separate from the product.- Ineffective extraction or chromatographic separation.- Wash the crude product with a dilute acid solution (e.g., 1M HCl). The piperazine starting material will form a water-soluble salt and be removed in the aqueous layer. The desired product may also be extracted, so subsequent basification and extraction into an organic solvent will be necessary.- Utilize a more polar solvent system during column chromatography to ensure the piperazine elutes much later than the desired product.
Low Recovery of Product After Purification - Product loss during extraction steps.- Product adhering to the silica gel in column chromatography.- Product is too soluble in the crystallization solvent.- Ensure complete extraction by performing multiple extractions with the organic solvent.- Add a small amount of a more polar solvent (e.g., methanol) to the elution solvent at the end of the column chromatography to wash out any remaining product.- Choose a crystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests to identify the optimal solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying piperazine derivatives like this compound is silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in petroleum ether or hexane.[2]

Q2: Can I use crystallization to purify this compound?

A2: Yes, crystallization can be an effective method, especially for removing minor impurities after an initial purification by chromatography. The choice of solvent is critical. For structurally similar molecules, ethyl acetate has been used successfully for recrystallization.[1]

Q3: How can I remove unreacted starting materials, specifically piperazine?

A3: Unreacted piperazine can often be removed by an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine will be protonated and move to the aqueous layer. The desired product, also being basic, will also be extracted into the aqueous layer. Therefore, the aqueous layer should be basified (e.g., with NaOH) and then extracted with an organic solvent to recover the purified product.

Q4: What analytical techniques can I use to assess the purity of this compound?

A4: The purity of the final product can be assessed using several techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): As a quick check for the presence of impurities.

Experimental Protocols

Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Crystallization

This protocol provides a general method for the purification of this compound by crystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethyl acetate).

  • Dissolution: Dissolve the crude or partially purified this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of crystals. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Acid-Base Extraction

This protocol outlines a liquid-liquid extraction method to purify this compound by taking advantage of its basic nature.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic product and any basic impurities will be extracted into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom cryst Crystallization start->cryst ab_ext Acid-Base Extraction start->ab_ext analysis Purity Check (TLC, NMR, HPLC) col_chrom->analysis cryst->analysis ab_ext->analysis analysis->col_chrom If Impure end Pure Product analysis->end If Pure

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_issues Troubleshooting cluster_solutions Solutions start Purification Attempt purity_check Assess Purity (TLC/HPLC) start->purity_check oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery is_pure Is Product Pure? purity_check->is_pure low_purity Low Purity is_pure->low_purity No end Pure Product is_pure->end Yes optimize_chrom Optimize Chromatography low_purity->optimize_chrom change_cryst_solvent Change Crystallization Solvent oiling_out->change_cryst_solvent check_extraction_ph Check Extraction pH low_recovery->check_extraction_ph optimize_chrom->start change_cryst_solvent->start check_extraction_ph->start

Caption: Troubleshooting logic for purification issues.

References

overcoming solubility issues of 4-(Piperazin-1-YL)oxan-3-OL in buffers

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Piperazin-1-YL)oxan-3-OL in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing poor solubility in a neutral pH buffer (e.g., PBS pH 7.4)?

A1: this compound is a basic compound due to the presence of the piperazine ring. At neutral pH, the piperazine moiety is likely to be partially protonated (ionized). While ionization generally increases aqueous solubility, the overall solubility is a balance between the polarity of the ionized form and the lipophilicity of the un-ionized form. If the compound precipitates, the concentration has likely exceeded the solubility limit of the equilibrium mixture of its ionized and un-ionized forms in that specific buffer. For basic anions, solubility typically increases as the pH of the solution is lowered.[1]

Q2: I observed precipitation when adding my DMSO stock solution of the compound to my aqueous buffer. What does this mean?

A2: This phenomenon is common when determining kinetic solubility.[2][3] It indicates that the compound is precipitating out of the aqueous buffer because its solubility limit has been exceeded. The DMSO keeps the compound solubilized in the stock, but upon dilution into the buffer, the compound's intrinsic aqueous solubility is not high enough to keep it in solution at that concentration.[4] This is a classic sign of a low-solubility compound under the tested conditions.

Q3: Can changing the pH of the buffer improve the solubility of my compound?

A3: Yes, adjusting the pH is a primary strategy for improving the solubility of ionizable compounds.[5] Since this compound is a basic compound, decreasing the pH (making the buffer more acidic) will increase the proportion of the protonated, more soluble form. Conversely, increasing the pH will shift the equilibrium towards the un-ionized, likely less soluble form. Most oral drugs are weak bases, which allows them to be soluble in the acidic environment of the stomach.[6]

Q4: What are cosolvents and can they help with solubility?

A4: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the solvent system. Common cosolvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG). Adding a cosolvent can significantly enhance the solubility of lipophilic compounds.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Issue 1: Compound Precipitates Immediately Upon Addition to Buffer
Potential Cause Troubleshooting Step Expected Outcome
Low Kinetic Solubility The concentration of the compound exceeds its solubility limit in the aqueous buffer.[2][3]Reduce the final concentration of the compound in the buffer.
DMSO Shock The rapid change in solvent from DMSO to an aqueous buffer causes the compound to crash out of solution.Decrease the percentage of DMSO in the final solution (aim for <1% v/v). Add the DMSO stock to the buffer slowly while vortexing.
Incorrect pH The buffer pH is not optimal for the compound's solubility. As a basic compound, it will be less soluble at higher pH values.Lower the pH of the buffer. Test a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0) to find an optimal condition.
Issue 2: Compound is Initially Soluble but Precipitates Over Time
Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic Insolubility The initial solution was supersaturated, and the compound is slowly crashing out to reach its thermodynamically stable, lower solubility state.Determine the thermodynamic solubility by incubating the compound in the buffer for a longer period (e.g., 24 hours) with agitation, followed by filtration or centrifugation to measure the supernatant concentration.[2]
Compound Instability The compound may be degrading in the buffer, and the degradant is less soluble.Assess the chemical stability of the compound under the experimental conditions using a time-course study analyzed by HPLC or LC-MS.
Buffer Component Interaction The compound may be interacting with salts in the buffer (e.g., phosphates), forming a less soluble salt.Try a different buffer system with different salt components (e.g., citrate, acetate).

Visualizing the Problem

pH Effect on Ionization

The solubility of this compound is critically dependent on pH. The piperazine ring has two nitrogen atoms that can be protonated. As the pH decreases, the equilibrium shifts towards the charged (protonated) species, which are generally more water-soluble.

G cluster_pH Effect of pH on Compound Ionization High_pH High pH (e.g., > 8) Un-ionized Form (Less Soluble) Low_pH Low pH (e.g., < 6) Ionized (Protonated) Form (More Soluble) High_pH->Low_pH + H⁺ (Decrease pH) Low_pH->High_pH - H⁺ (Increase pH)

Caption: pH-dependent equilibrium of this compound.

Solubility Troubleshooting Workflow

If you encounter solubility issues, follow this logical workflow to identify and solve the problem.

G Start Start: Precipitation Observed Check_Conc Is Final Concentration Too High? Start->Check_Conc Lower_Conc Action: Lower Concentration Check_Conc->Lower_Conc Yes Check_pH Is Buffer pH Optimal? Check_Conc->Check_pH No Lower_Conc->Check_pH Success Result: Compound Solubilized Lower_Conc->Success If successful Adjust_pH Action: Decrease Buffer pH (e.g., to pH 4-6) Check_pH->Adjust_pH No Check_Cosolvent Is a Cosolvent Permissible? Check_pH->Check_Cosolvent Yes Adjust_pH->Check_Cosolvent Adjust_pH->Success If successful Use_Cosolvent Action: Add Cosolvent (e.g., 5% Ethanol) Use_Cosolvent->Success Check_Cosolvent->Use_Cosolvent Yes Fail Result: Further Formulation Required Check_Cosolvent->Fail No

Caption: A stepwise workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination via UV-Vis Spectrophotometry

This protocol outlines a method to quickly assess the kinetic solubility of this compound.[8] This type of assay is useful for rapid compound assessment in early drug discovery.[3]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (and other buffers as needed)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • 96-well UV-transparent plates

  • UV-Vis plate reader

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Calibration Curve:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create standards (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

    • Add a small, fixed volume (e.g., 2 µL) of each standard and a DMSO blank to the wells of a UV plate.

    • Add a larger volume (e.g., 198 µL) of the assay buffer to each well. Ensure the final DMSO concentration is consistent and low (e.g., 1%).

    • Measure the absorbance at the compound's λ_max.

    • Plot absorbance vs. concentration to create the calibration curve.

  • Assay Plate Preparation:

    • Add 2 µL of the 10 mM DMSO stock solution to multiple wells of a 96-well filter plate.

    • Add 198 µL of the desired buffer (e.g., PBS pH 7.4) to each well. This gives a nominal final concentration of 100 µM.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.[2][8]

  • Filtration: Place the filter plate on top of a clean 96-well UV plate. Centrifuge to filter the supernatant into the UV plate, leaving any precipitate behind.

  • Measurement: Read the absorbance of the filtered supernatant in the UV plate at the same λ_max used for the calibration curve.

  • Calculation: Use the standard curve to calculate the concentration of the dissolved compound in the supernatant. This value is the kinetic solubility.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol describes how to test the effect of pH on the solubility of your compound.

Materials:

  • This compound

  • A series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8)

  • Equipment from Protocol 1

Procedure:

  • Prepare Buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Verify the final pH of each buffer.

  • Follow Kinetic Solubility Protocol: Repeat the steps outlined in Protocol 1 for each of the different pH buffers.

  • Data Analysis:

    • Calculate the kinetic solubility at each pH value.

    • Plot solubility (in µg/mL or µM) as a function of pH.

    • The resulting table and plot will show the pH-solubility profile and help identify the optimal pH range for your experiments.

Expected Data Summary:

Buffer pHKinetic Solubility (µM)
4.0> 200
5.0150
6.085
7.040
7.430

Note: Data are illustrative and should be determined experimentally.

References

managing side-products in the synthesis of oxane-piperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side-products during the synthesis of oxane-piperazines.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Substituted Oxane-Piperazine and Formation of a Major Di-substituted Byproduct.

Question: I am reacting an oxane derivative (e.g., an epoxide or an oxetane) with piperazine to create a mono-substituted product, but I am observing a significant amount of the di-substituted piperazine as a side-product, which is reducing the yield of my target compound. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a common challenge due to the presence of two reactive secondary amine groups. Here are several strategies to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the equilibrium towards the mono-substituted product. This statistical approach ensures that the electrophilic oxane is more likely to react with an unreacted piperazine molecule rather than the already substituted one.

  • Mono-Protection of Piperazine: A highly effective method is to use a piperazine derivative where one of the nitrogen atoms is protected with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction is performed with the mono-protected piperazine, and the protecting group is subsequently removed in a separate step.

  • Use of Mono-protonated Piperazine Salts: Reacting the oxane with a mono-protonated salt of piperazine (e.g., piperazine monohydrochloride) can also enhance mono-selectivity. The protonated nitrogen is less nucleophilic, thus directing the alkylation to the free secondary amine.[1][2]

Experimental Protocol: Mono-N-alkylation of Piperazine with an Epoxide using a Boc-Protecting Group

  • Protection of Piperazine:

    • Dissolve piperazine (10 eq) in a suitable solvent such as dichloromethane (DCM).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq) in DCM to the piperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-Boc-piperazine by column chromatography on silica gel.

  • Alkylation with Oxane Derivative:

    • Dissolve mono-Boc-piperazine (1 eq) in a suitable solvent like ethanol or acetonitrile.

    • Add the oxane derivative (e.g., a terminal epoxide) (1-1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the Boc-protected oxane-piperazine derivative.

  • Deprotection:

    • Dissolve the purified Boc-protected oxane-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and if necessary, purify the final mono-substituted oxane-piperazine by chromatography or crystallization.

Data Presentation: Comparison of Strategies to Control Di-substitution

StrategyReactant Ratio (Piperazine:Oxane)Typical Mono- to Di-product RatioOverall Yield of Mono-productComplexity
Excess Piperazine5:1 to 10:1~5:1 to 15:1ModerateLow
Mono-Boc-piperazine1:1>20:1HighHigh (multi-step)
Monoprotonated Salt2:1~10:1Moderate to HighModerate

Note: Ratios and yields are approximate and can vary significantly depending on the specific reactants and reaction conditions.

Workflow for Favoring Mono-substitution

G start Start: Synthesis of Mono-substituted Oxane-Piperazine problem Problem: Low Yield, High Di-substitution start->problem strategy Select Strategy problem->strategy excess Use Large Excess of Piperazine strategy->excess Simple & Quick protect Use Mono-protected Piperazine (e.g., Boc) strategy->protect Highest Selectivity salt Use Monoprotonated Piperazine Salt strategy->salt Good Selectivity reaction_excess Perform Reaction excess->reaction_excess reaction_protect 1. Protect Piperazine 2. Alkylation 3. Deprotection protect->reaction_protect reaction_salt Perform Reaction salt->reaction_salt purification Purification of Mono-substituted Product reaction_excess->purification reaction_protect->purification reaction_salt->purification

Caption: Decision workflow for managing di-substitution in oxane-piperazine synthesis.

Issue 2: Formation of an Unidentified Side-Product with a Mass Corresponding to the Starting Piperazine plus 16 amu.

Question: During the synthesis of my oxane-piperazine, I am observing a persistent impurity that has a mass 16 units higher than my piperazine starting material. What could this be and how can I avoid it?

Answer: This side-product is likely the N-oxide of your piperazine starting material or product. Piperazines, being nucleophilic amines, are susceptible to oxidation.

Potential Causes of N-Oxide Formation:

  • Oxidizing Agents: The presence of trace oxidizing agents in your reactants or solvents can lead to N-oxide formation.

  • Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of air (oxygen) can cause oxidation.

  • Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) or dioxane can form explosive peroxides upon storage, which are also strong oxidizing agents.

Strategies for Prevention:

  • Use High-Purity Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and free from oxidizing impurities.

  • Degas Solvents: Before use, degas solvents by bubbling an inert gas (e.g., argon or nitrogen) through them to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.

  • Check for Peroxides: Always test ethereal solvents for the presence of peroxides before use, especially before distillation.

  • Minimize Reaction Time and Temperature: Optimize the reaction conditions to proceed at the lowest possible temperature and for the shortest duration necessary for completion.

Troubleshooting Logic for N-Oxide Formation

G start Observation: Impurity with Mass +16 amu hypothesis Hypothesis: N-Oxide Formation start->hypothesis cause1 Source: Oxidizing Agents in Reagents/Solvents hypothesis->cause1 cause2 Source: Air Oxidation hypothesis->cause2 cause3 Source: Peroxides in Ethereal Solvents hypothesis->cause3 solution1 Solution: Use High-Purity Materials cause1->solution1 solution2 Solution: - Degas Solvents - Use Inert Atmosphere cause2->solution2 solution3 Solution: Test for and Remove Peroxides cause3->solution3

References

stability testing and degradation analysis of 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(Piperazin-1-YL)oxan-3-OL. The information provided is intended to assist with stability testing and degradation analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH. The piperazine moiety is basic and may interact with the stationary phase.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the piperazine group. The use of a buffer is highly recommended.
Suboptimal column temperature.Optimize the column temperature. A slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent results in forced degradation studies. Extent of degradation is outside the optimal range of 5-20%.[1]Adjust the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) to achieve the target degradation.[1]
The compound is sensitive to anhydrous conditions.For water-sensitive compounds, consider using anhydrous solvents for forced degradation studies to investigate degradation pathways of the parent molecule.[2]
Appearance of unexpected peaks in the chromatogram of a control sample. Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Degradation of the compound in the analytical solvent.Assess the stability of the compound in the chosen solvent over the typical analysis time. If unstable, consider using a different solvent or performing the analysis at a lower temperature.
Difficulty in identifying degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample containing the degradation product. This can be achieved by evaporating the solvent from a larger volume of the stressed sample.
Co-elution of the degradation product with the parent compound or other degradants.Optimize the chromatographic method to achieve better separation. This may involve changing the column, mobile phase composition, or gradient profile.[3]
The degradation product is not ionizable or chromophoric.If using LC-MS, consider different ionization sources (e.g., APCI instead of ESI). For UV detection, analysis at a lower wavelength might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1] Based on the structure containing a piperazine ring and an oxane (ether) linkage, the following conditions are recommended as a starting point:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C. Piperazine derivatives have shown significant decomposition in acidic conditions.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C. Similar to acidic conditions, piperazine compounds can degrade in alkaline media.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[4][5]

  • Thermal Degradation: Dry heat at 80°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber.[6]

It is important to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

Q2: Which analytical techniques are most suitable for the stability testing of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating the parent compound from its degradation products and for quantification.[3] A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[3][7]

  • UV-Visible Spectroscopy can be used to monitor for changes in the chromophore of the molecule during stability studies.[3]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways need to be experimentally determined, potential degradation routes based on the chemical structure include:

  • Oxidation of the piperazine ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to N-oxide formation or ring opening.

  • Hydrolysis of the oxane ring: Although ethers are generally stable, under harsh acidic conditions, the oxane ring could potentially undergo cleavage.

  • Dehydrogenation: The secondary alcohol in the oxane ring could be oxidized to a ketone.

Below is a hypothetical degradation pathway diagram:

Degradation_Pathway This compound This compound N-Oxide N-Oxide This compound->N-Oxide Oxidation Ring Cleavage Product Ring Cleavage Product This compound->Ring Cleavage Product Acid Hydrolysis Ketone Derivative Ketone Derivative This compound->Ketone Derivative Oxidation

Hypothetical degradation pathways.

Q4: How can I develop a stability-indicating HPLC method?

A4: A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. The development process is as follows:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1]

  • Method Development: Develop an HPLC method (e.g., by varying mobile phase, column, gradient) that separates the parent peak from all the degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

The workflow for developing a stability-indicating method is illustrated below:

Stability_Indicating_Method_Workflow cluster_0 Phase 1: Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Perform Forced Degradation Studies B Generate Degradation Products A->B C Develop HPLC Method B->C D Achieve Peak Separation C->D E Validate Method (ICH Guidelines) D->E F Confirm Specificity (Peak Purity) E->F

Workflow for stability method development.

Q5: What are the acceptable limits for degradation products?

A5: The acceptable limits for degradation products depend on the stage of drug development and the toxicity of the impurity. For early-stage development, the focus is on identifying and characterizing any degradation product that is present at a level of 0.1% or higher. For later stages and for setting specifications for the final drug product, the limits are guided by ICH Q3A/B guidelines, which are based on the maximum daily dose of the drug. Any degradation product with a concentration above the identification threshold needs to be structurally characterized, and those above the qualification threshold require toxicological assessment.

References

refining protocols for consistent results with 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Piperazin-1-YL)oxan-3-OL

Disclaimer: this compound is a novel chemical entity with limited publicly available data. The following protocols, troubleshooting guides, and data are based on established best practices for structurally similar heterocyclic and piperazine-containing compounds. Researchers should use this information as a starting point and optimize protocols for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below. Note that solubility and stability should be empirically verified in your specific buffers and conditions.

PropertyValue (Predicted/Typical)Notes
Molecular Formula C₉H₁₈N₂O₂-
Molecular Weight 186.25 g/mol Use this value for all molarity calculations.
Appearance White to off-white solidVisually inspect the compound upon receipt.
pKa (Piperazine) pKa1 ≈ 5.5, pKa2 ≈ 9.7[1]The two nitrogen atoms on the piperazine ring have distinct pKa values, which can affect solubility and interactions at different pH levels. The compound is a weak base.[1]
Solubility (DMSO) ≥ 50 mg/mL (≥ 268 mM)Ideal for creating high-concentration stock solutions.
Solubility (Aqueous) pH-dependent; low solubility at neutral pH.Piperazine-containing compounds are often more soluble in acidic aqueous solutions (e.g., pH < 6) where the nitrogen atoms are protonated.[2] Test solubility in your specific assay buffer.
Recommended Storage -20°C, desiccatedProtect from moisture and light to ensure long-term stability. Allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media

  • Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

  • Answer: This is a common issue with heterocyclic compounds that have low aqueous solubility.[3][4]

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.

    • Decrease DMSO Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 50 mM). This reduces the amount of DMSO "shock" when diluting into the aqueous buffer, which can sometimes help keep the compound in solution.

    • Use a Surfactant: For cell-free assays, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility. This is not recommended for cell-based assays.

    • Adjust Buffer pH: Since piperazine is a weak base, solubility may increase in a slightly acidic buffer (e.g., pH 6.0-6.5).[1] However, you must ensure the pH is compatible with your biological system.

    • Pre-warm the Buffer: Warming your aqueous buffer to 37°C before adding the compound stock can sometimes help. Mix immediately and thoroughly after addition.

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Question: My experimental results (e.g., IC50 values) vary significantly between experiments. How can I improve reproducibility?

  • Answer: Inconsistency can arise from multiple sources. A systematic approach is needed to identify the cause.

Potential CauseRecommended Action
Compound Instability Prepare fresh dilutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots.
Incomplete Solubilization After diluting the stock into your final buffer, vortex thoroughly and visually inspect for any signs of precipitation before adding it to your assay. Use the troubleshooting steps in "Issue 1".
Assay Interference Heterocyclic compounds can sometimes interfere with assay readouts (e.g., fluorescence, absorbance). Run a control plate with the compound in assay buffer without cells or enzymes to check for background signal.
Adsorption to Plastics Some compounds adsorb to the surface of plastic labware. Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like BSA (if compatible with your assay).
Variability in Cell Passage/Health For cell-based assays, ensure you are using cells within a consistent passage number range. Monitor cell viability and morphology to ensure experiments are performed on healthy, actively growing cells.

Issue 3: Unexpected Biological Activity or Off-Target Effects

  • Question: I'm observing a biological effect that doesn't align with my primary hypothesis. Could this be an off-target effect?

  • Answer: Yes. The piperazine scaffold is present in many biologically active molecules and can interact with various targets, particularly GPCRs and ion channels.[5][6]

    • Literature Review: Search for known off-target activities of other piperazine-containing drugs (e.g., trazodone, cyclizine). This can provide clues about potential unintended targets.

    • Use a Structural Analogue: If available, test a structurally related but inactive analogue of your compound. If the unexpected effect disappears, it suggests the effect is specific to your molecule's structure.

    • Counter-Screening: Test the compound in assays for common off-target liabilities (e.g., a panel of common GPCRs or kinases).

    • Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects may occur only at higher concentrations.

Experimental Protocols & Workflows

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standard method for preparing solutions for a typical cell-based assay.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium or assay buffer

  • Preparation of 50 mM DMSO Stock Solution:

    • Allow the vial of solid compound to equilibrate to room temperature before opening.

    • Weigh out 9.31 mg of the compound (FW = 186.25 g/mol ).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication step may assist dissolution.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Preparation of Working Solutions (Example for Cell Viability Assay):

    • Thaw one aliquot of the 50 mM stock solution.

    • Perform a serial dilution series. For example, to make a 100 µM final concentration in a 100 µL assay volume with a 1:100 final dilution, you would need a 10 mM intermediate solution.

    • Important: Always add the DMSO stock to the pre-warmed (37°C) aqueous buffer/medium, not the other way around. Mix immediately by vortexing or inverting.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis compound_prep Prepare Compound Stock (DMSO) working_sol Prepare Fresh Working Solutions compound_prep->working_sol treatment Treat Cells with Compound Dilutions working_sol->treatment cell_prep Seed Cells in Microplate cell_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Assay Reagent (e.g., MTS/MTT) incubation->reagent_add readout Measure Signal (Absorbance/Fluorescence) reagent_add->readout data_proc Process Data (Subtract Background) readout->data_proc analysis Calculate IC50 & Plot Curves data_proc->analysis

Caption: Standard workflow for an in-vitro cell-based assay.

Troubleshooting and Logic Diagrams

Troubleshooting Inconsistent Assay Results

This decision tree helps diagnose the root cause of poor reproducibility.

G start Inconsistent Results Observed q1 Is precipitation visible in working solutions? start->q1 a1_yes Improve Solubility (See FAQ Q1) q1->a1_yes Yes q2 Are controls (vehicle, positive) behaving as expected? q1->q2 No a2_no Issue with Assay System: - Cell health - Reagent integrity - Instrument settings q2->a2_no No q3 Are you using fresh dilutions for each experiment? q2->q3 Yes a3_no Prepare fresh dilutions. Aliquot stock to avoid freeze-thaw cycles. q3->a3_no No a3_yes Suspect Compound Instability or Assay Interference. Run stability/background checks. q3->a3_yes Yes

Caption: Decision tree for troubleshooting inconsistent results.

Hypothetical Signaling Pathway: Kinase Inhibition

This diagram illustrates a potential mechanism of action for a kinase inhibitor, a common role for such heterocyclic compounds.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cell Proliferation & Survival TF->Response Promotes Compound This compound (Hypothetical Inhibitor) Compound->KinaseA Inhibits ATP Binding

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: 4-(Piperazin-1-YL)oxan-3-OL Permeability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell permeability with the compound 4-(Piperazin-1-YL)oxan-3-OL. The information provided is based on general principles of medicinal chemistry and cell permeability for molecules with similar structural features.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, exhibiting poor cell permeability?

A1: The poor cell permeability of this compound can likely be attributed to its physicochemical properties, which may not be optimal for passively diffusing across the lipid bilayer of cell membranes. Based on its structure, several factors could be contributing:

  • High Polarity: The presence of a piperazine ring, an oxane ring, and a hydroxyl (-OH) group contributes to the molecule's overall polarity. Polar molecules have a greater affinity for the aqueous environment outside the cell than for the hydrophobic interior of the cell membrane, thus hindering passive diffusion.[1][2]

  • Hydrogen Bonding Capacity: The piperazine and hydroxyl groups contain hydrogen bond donors and acceptors.[3][4] A high number of hydrogen bonds can impede a molecule's ability to cross the cell membrane.[1][3][4]

  • Molecular Weight and Size: While the exact molecular weight is not provided, larger molecules can face steric hindrance when trying to pass through the cell membrane.[3][5]

  • Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for cell permeability.[3] It is likely that this compound is too hydrophilic (low LogP), preventing it from efficiently partitioning into the lipid membrane.

These properties are often assessed using guidelines like Lipinski's Rule of Five, which predicts that a compound is more likely to have good oral bioavailability if it has a molecular weight ≤ 500 Daltons, a LogP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[3][4][6] Violations of these rules can indicate potential permeability issues.

Q2: What is Lipinski's Rule of Five, and how does it relate to my compound?

A2: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[4] The rules are:

  • Molecular weight less than 500 Daltons.[3][4]

  • An octanol-water partition coefficient (Log P) not exceeding 5.[3][4]

  • No more than 5 hydrogen bond donors.[3][4]

  • No more than 10 hydrogen bond acceptors.[3][4]

Compounds that violate more than one of these rules may have problems with absorption or permeability.[4] Your compound, with its piperazine and hydroxyl groups, likely has multiple hydrogen bond donors and acceptors and a high polarity, which could lead to a low LogP value, potentially violating some of these rules.

Q3: Could active transport or efflux be a factor in the poor accumulation of my compound in cells?

A3: Yes. Even if a compound has some ability to enter a cell, it may be actively pumped out by efflux transporters like P-glycoprotein (P-gp).[7][8] Piperazine-containing compounds have been known to be substrates for such transporters.[8][9] If your compound is an efflux pump substrate, it will be difficult to achieve a high intracellular concentration.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound in cell-based assays.

This troubleshooting guide provides a systematic approach to diagnose and address the poor cell permeability of your compound.

Troubleshooting workflow for poor cell permeability.
Step 1: Characterize Physicochemical Properties

Before proceeding with experimental work, it is crucial to have a baseline understanding of your compound's properties.

  • Action: Calculate or experimentally determine the following properties for this compound:

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • TPSA (Topological Polar Surface Area): An indicator of the polar surface area.

    • Molecular Weight (MW).

    • Number of Hydrogen Bond Donors and Acceptors.

  • Interpretation: Compare these values to Lipinski's Rule of Five.[3][4][6] A high TPSA and a low LogP are strong indicators of poor passive permeability.

Step 2: Assess Passive Permeability using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess a compound's ability to passively diffuse across an artificial lipid membrane.[10][11][12]

  • Action: Perform a PAMPA assay.[11][13][14]

  • Interpretation:

    • Low Permeability (Pe < 1.0 x 10⁻⁶ cm/s): This confirms that the compound has poor passive diffusion characteristics.

    • Moderate to High Permeability (Pe ≥ 1.0 x 10⁻⁶ cm/s): If passive permeability is good, the issue in your cell-based assays might be due to active efflux.

Step 3: Evaluate Active Transport with a Caco-2 Permeability Assay

The Caco-2 cell permeability assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium and express various transporters, including efflux pumps.[15][16][17]

  • Action: Conduct a bidirectional Caco-2 permeability assay to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[16][18]

  • Interpretation:

    • Low A-to-B Papp: Confirms poor absorption.

    • High B-to-A Papp and an Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) > 2: This strongly suggests that your compound is a substrate for an active efflux transporter.[7]

Step 4: Strategies for Improving Cell Permeability

Based on the findings from the above steps, you can devise a strategy to improve the cell permeability of this compound.

Strategy 1: Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[19][][21] This approach is particularly useful for masking polar functional groups that hinder cell permeability.[19][22]

  • Action:

    • Mask the Hydroxyl Group: Convert the -OH group into an ester or a carbonate. These groups are more lipophilic and can be cleaved by intracellular esterases to release the active compound.

    • Modify the Piperazine Ring: Acylate one of the nitrogens of the piperazine ring. This can reduce its basicity and hydrogen bonding capacity.

  • Considerations: The prodrug linker should be stable in the extracellular environment but readily cleaved once inside the cell.

Strategy 2: Structural Modification

Make permanent modifications to the core structure of the molecule to improve its physicochemical properties.

  • Action:

    • Reduce Polarity: Replace the oxane ring with a less polar carbocyclic ring (e.g., cyclohexane).

    • Increase Lipophilicity: Add small, lipophilic groups at positions that do not interfere with the compound's biological activity.

    • Reduce Hydrogen Bonding: Replace the hydroxyl group with a methoxy group or a fluorine atom.

  • Considerations: Every structural modification carries the risk of altering the compound's intended biological activity. Structure-activity relationship (SAR) studies are crucial.

Strategy 3: Formulation Approaches

The formulation of the compound can also be optimized to improve its apparent permeability.

  • Action:

    • Use of Permeation Enhancers: Co-administer your compound with agents that are known to transiently open tight junctions between cells or disrupt the cell membrane.

    • Lipid-Based Formulations: Encapsulate the compound in liposomes or nanoemulsions to facilitate its transport across the cell membrane.

Data Presentation

The following table provides a hypothetical comparison of the physicochemical properties of this compound and two potential permeability-enhanced derivatives.

CompoundModificationMW (Da)LogP (calc.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Permeability
Parent Compound -~200LowHigh23Poor
Prodrug A Esterification of -OH~242ModerateModerate14Improved
Analog B -OH to -OCH₃~214ModerateModerate13Improved

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well PAMPA "sandwich" plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with 5 µL of the artificial membrane solution and let it sit for 5 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the test compound solution by diluting the stock solution in PBS to a final concentration of 100 µM.

  • Add 150 µL of the test compound solution to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability and efflux ratio of a test compound across a Caco-2 cell monolayer.[15][16][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)

  • TEER meter

  • LC-MS/MS

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[17]

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[7][17] Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[18]

  • Wash the cell monolayers with pre-warmed HBSS.

  • For A-to-B permeability: Add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • For B-to-A permeability: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Visualizations

Strategies to improve cell permeability.

Caco-2 permeability assay workflow.

References

Technical Support Center: Minimizing Toxicity of Piperazine Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing the toxicity of piperazine compounds in cellular models.

Frequently Asked questions (FAQs)

Q1: My piperazine compound is showing high cytotoxicity even at low concentrations. What are the potential causes and solutions?

A1: High cytotoxicity at low concentrations can stem from several factors:

  • Compound Instability: The piperazine compound may be degrading in the culture medium into more toxic byproducts.

    • Solution: Assess compound stability in your specific media over the time course of your experiment using methods like HPLC. Consider using freshly prepared solutions for each experiment.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

    • Solution: Perform target validation studies and consider structural modifications to the piperazine scaffold to improve selectivity. Computational docking studies can help predict potential off-target interactions.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compounds.

    • Solution: Test the compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific. For example, some piperazine derivatives show varying toxicity profiles in liver cancer cell lines (SNU-475, SNU-423) versus normal liver cells (THLE-3).[1]

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing the compound into a more toxic form.

    • Solution: Co-incubate your compound with CYP450 inhibitors to see if toxicity is reduced. This can help determine if metabolism is contributing to the cytotoxic effects.[2]

Q2: How can I distinguish between apoptosis and necrosis induced by my piperazine compound?

A2: Differentiating between these two cell death pathways is crucial for understanding the mechanism of toxicity.

  • Apoptosis is a programmed and controlled form of cell death, whereas necrosis is an uncontrolled process resulting from severe cell injury.[3]

  • The gold-standard method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5]

    • Early Apoptotic Cells: Annexin V positive / PI negative.[4]

    • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.[4][5]

    • Viable Cells: Annexin V negative / PI negative.[4][5]

    • Necrotic Cells: Annexin V negative / PI positive.[5]

  • Some piperazine compounds may induce different death pathways depending on the concentration. For instance, low concentrations might predominantly cause necrosis, while higher concentrations lead to a significant increase in apoptosis.[6]

Q3: What are the common mechanisms of piperazine-induced toxicity and how can I investigate them?

A3: Piperazine derivatives can induce toxicity through several mechanisms:

  • Oxidative Stress: An increase in reactive oxygen species (ROS) is a common mechanism.[2] This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by intracellular ROS.[7][8][9]

  • Mitochondrial Dysfunction: This can be assessed by measuring the mitochondrial membrane potential (Δψm) and ATP depletion.[2]

  • Caspase Activation: Activation of caspases, particularly caspase-3 and -9, is a hallmark of apoptosis.[2][10] This can be measured using specific activity assays or Western blotting for cleaved caspases.

  • Cell Cycle Arrest: Some compounds can cause cells to arrest in specific phases of the cell cycle, leading to apoptosis.[11] This is analyzed by flow cytometry of PI-stained cells.

Q4: Are there structural modifications to the piperazine ring that can reduce toxicity?

A4: Yes, structure-activity relationship (SAR) studies are key. The toxicity of piperazine derivatives can be significantly influenced by the substituents on the piperazine ring.

  • For example, studies on designer piperazine drugs like BZP, TFMPP, MeOPP, and MDBP have shown that different substitutions lead to varying degrees of cytotoxicity.[2]

  • Attaching certain chemical groups can alter the compound's properties, such as its ability to be transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which can influence intracellular concentration and subsequent toxicity.[12]

  • Systematic modification of the piperazine scaffold and testing the resulting analogues for cytotoxicity is a standard approach in drug development to find a balance between efficacy and toxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High variability between replicate wells in a cytotoxicity assay (e.g., MTT). 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the microplate. 4. Incomplete solubilization of formazan crystals (MTT assay).1. Ensure a single-cell suspension before seeding; allow cells to attach for 24 hours before treatment.[13] 2. Use a multichannel pipette for adding the compound. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. After adding DMSO or another solvent, shake the plate gently for 10-15 minutes to ensure full dissolution.[14][15]
MTT assay results suggest high toxicity, but other assays (e.g., membrane integrity) show low cell death. The compound is inhibiting mitochondrial metabolism without directly killing the cells. The MTT assay relies on mitochondrial dehydrogenase activity.[16]Use a cytotoxicity assay that is not dependent on cellular metabolism, such as a lactate dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue, Propidium Iodide) that measures membrane integrity.[17][18][19]
Compound precipitates in the culture medium at higher concentrations. The compound has low solubility in aqueous solutions. Piperazine itself is highly soluble in water, but derivatives can be less so.[20]1. First, dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium.[21] 2. Check the final DMSO concentration to ensure it is not toxic to the cells (typically <0.5%). 3. Visually inspect the wells for precipitation after adding the compound.
Inconsistent results when reproducing a published protocol. Minor, unreported variations in experimental conditions (e.g., cell passage number, serum batch, specific brand of reagents).1. Adhere strictly to the protocol, noting any minor deviations. 2. Ensure cells are healthy and within a consistent passage number range. 3. If possible, contact the original authors for clarification on critical steps.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various piperazine derivatives in different cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound ClassSpecific CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Designer Piperazines1-(3-trifluoromethylphenyl)piperazine (TFMPP)Primary Rat HepatocytesMTT24 h~250[2]
Designer PiperazinesN-benzylpiperazine (BZP)Primary Rat HepatocytesMTT24 h~1000[2]
Designer Piperazines1-(4-methoxyphenyl)piperazine (MeOPP)Primary Rat HepatocytesMTT24 h~750[2]
Designer Piperazines1-(3,4-methylenedioxybenzyl)piperazine (MDBP)Primary Rat HepatocytesMTT24 h~500[2]
Piperazine-linked ToxicantPCC (piperazine containing compound)SNU-475 (Liver Cancer)MTT24 h6.98 µg/ml[1]
Piperazine-linked ToxicantPCC (piperazine containing compound)SNU-423 (Liver Cancer)MTT24 h7.76 µg/ml[1]
Piperazine-linked ToxicantPCC (piperazine containing compound)THLE-3 (Normal Liver)MTT24 h48.63 µg/ml[1]
Imatinib DerivativesImatinibK562 (Leukemia)Annexin V/7-AAD72 h2.64[12]
Imatinib DerivativesCompound 8 (ERB-modified)K562 (Leukemia)Annexin V/7-AAD72 h2.29[12]
Imatinib DerivativesImatinibK562/DOX (Resistant Leukemia)Annexin V/7-AAD72 h6.65[12]
Imatinib DerivativesCompound 8 (ERB-modified)K562/DOX (Resistant Leukemia)Annexin V/7-AAD72 h5.29[12]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15][19]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well.[13] Incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Add various concentrations of the piperazine compound to the wells. Include untreated and vehicle-only (e.g., DMSO) controls.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Viable cells will produce purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[13][14]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes.[14] Read the absorbance at approximately 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[14]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Flow cytometry tubes

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[4]

  • Fluorochrome-conjugated Annexin V (e.g., FITC)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the piperazine compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash cells once with cold PBS, then resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (~1x10^5 cells) to a flow cytometry tube.[22]

  • Add 5 µL of Annexin V conjugate and gently mix.[23]

  • Incubate for 15-20 minutes at room temperature in the dark.[4][22]

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube.[4][22]

  • Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[4][22] Use appropriate controls to set up compensation and quadrants.

Intracellular ROS Detection

This protocol uses the H2DCFDA probe to measure levels of intracellular reactive oxygen species (ROS).[7][8]

Materials:

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • DPBS or serum-free medium

  • Flow cytometer or fluorescence plate reader/microscope

Procedure:

  • Cell Treatment: Treat cells with the piperazine compound in a suitable culture plate. Include a positive control (e.g., H2O2) and a negative control.[8]

  • Probe Loading: Prepare a working solution of H2DCFDA (e.g., 10 µM) in pre-warmed serum-free medium or DPBS.[24]

  • Remove the treatment medium, wash the cells once, and add the H2DCFDA working solution.

  • Incubate for 30 minutes at 37°C, protected from light.[8][24]

  • Washing: Remove the H2DCFDA solution and wash the cells twice with pre-warmed DPBS or medium to remove excess probe.[24]

  • Analysis: Measure the fluorescence intensity. For flow cytometry, harvest the cells and resuspend them in DPBS for analysis (Excitation ~488 nm, Emission ~535 nm).[8] For plate readers or microscopy, measurements can be taken directly in the plate.[24]

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation & Treatment cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with Piperazine Compound (Dose-Response) incubate1->treat incubate2 Incubate for Exposure Time (e.g., 24, 48, 72h) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) incubate2->annexin ros ROS Assay (Oxidative Stress) incubate2->ros readout Measure Signal (Absorbance/Fluorescence) mtt->readout ldh->readout annexin->readout ros->readout analysis Calculate % Viability / % Apoptosis readout->analysis ic50 Determine IC50 & Mechanism analysis->ic50

Caption: Workflow for assessing piperazine compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 bax Bax Upregulation caspase8->bax via Bid/tBid caspase3 Caspase-3 Activation caspase8->caspase3 piperazine Piperazine Compound (Potential Stressor) ros ↑ ROS Production piperazine->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c mito->bax caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways in piperazine-induced apoptosis.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Mechanism Investigation cluster_check3 Further Steps start High Cytotoxicity Observed conc Verify Compound Concentration & Dilution Series start->conc solubility Check for Precipitation in Media start->solubility control Review Vehicle Control (e.g., DMSO Toxicity) start->control is_metabolic Is toxicity assay metabolism-based (MTT)? start->is_metabolic yes_metabolic Yes is_metabolic->yes_metabolic If Yes no_metabolic No is_metabolic->no_metabolic If No run_orthogonal Run Orthogonal Assay (e.g., LDH, PI) yes_metabolic->run_orthogonal compare Compare Results run_orthogonal->compare test_stability Assess Compound Stability (HPLC) compare->test_stability modify_structure Consider Structural Modification (SAR) compare->modify_structure

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Validation & Comparative

Unveiling the Mechanism of Action of Piperazine-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action for the compound 4-(Piperazin-1-YL)oxan-3-OL. Research and public documentation on this particular molecule are currently unavailable. Therefore, to fulfill the request for a comparative guide, we will focus on a well-characterized piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), for which experimental data exists. This guide will compare its multifaceted mechanism of action with other relevant therapeutic agents, providing researchers, scientists, and drug development professionals with a valuable comparative resource.

Comparative Analysis of LQFM180 and Alternative Compounds

LQFM180 has demonstrated a complex pharmacological profile, exhibiting antioxidant activity and engaging with multiple neurotransmitter systems.[1] Its mechanism of action is distinct from other piperazine-containing molecules that exhibit activities such as dopamine D2/D3 agonism with iron chelation properties, or VEGFR-2-TK inhibition leading to antiproliferative effects. The following table summarizes the key mechanistic differences.

Compound/ClassPrimary Mechanism of ActionTherapeutic Area
LQFM180 Antioxidant; α1B, 5-HT1A, and D2 receptor binding.[1]Central Nervous System (Anxiolytic, Antidepressant-like)[1]
Dopamine D2/D3 Agonists with Iron Chelation Dopamine D2/D3 receptor agonism; Iron chelation.Neurodegenerative Diseases (e.g., Parkinson's Disease)
VEGFR-2-TK Inhibitors Inhibition of Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase.Oncology

Validating the Mechanism of Action: Experimental Insights

The multifaceted activity of LQFM180 has been elucidated through a series of preclinical aƒssays that validate its mechanism of action.

In Vitro Binding Assays

Competition binding assays are crucial for determining the affinity of a compound for its molecular targets. For LQFM180, these assays revealed its ability to bind to α1B adrenergic, 5-HT1A serotonergic, and D2 dopaminergic receptors in the low micromolar range.[1]

Experimental Protocol: Radioligand Binding Assay

A typical radioligand binding assay protocol to determine receptor affinity involves the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing the receptor of interest (e.g., α1B, 5-HT1A, or D2) from cell cultures or animal tissues.

  • Incubation: Incubation of the membrane preparation with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound (LQFM180).

  • Separation: Separation of the bound from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification: Measurement of the radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor.

  • Data Analysis: Calculation of the inhibitory constant (Ki) from the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50).

Behavioral Assays

The anxiolytic and antidepressant-like effects of LQFM180 were demonstrated in established rodent behavioral models.

  • Elevated Plus Maze (EPM): Increased time spent and entries into the open arms of the maze by LQFM180-treated animals suggest an anxiolytic-like effect.[1] This effect was reversed by the 5-HT1A receptor antagonist NAN-190, indicating the involvement of the serotonergic system.[1]

  • Forced Swim Test (FST): A significant decrease in immobility time in the FST for animals treated with LQFM180 points towards an antidepressant-like activity.[1] This effect was reversed by antagonists of serotonergic, noradrenergic, and dopaminergic pathways, highlighting the broad neuropharmacological profile of the compound.[1]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimatization: Animals are allowed to acclimate to the testing room for a defined period before the test.

  • Drug Administration: Administration of the test compound (LQFM180) or vehicle at a specific time point before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in each arm are recorded using video tracking software.

  • Analysis: Comparison of the behavioral parameters between the different treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of LQFM180 and a typical experimental workflow for its characterization.

LQFM180_Signaling_Pathway LQFM180 LQFM180 Alpha1B α1B Receptor LQFM180->Alpha1B HT1A 5-HT1A Receptor LQFM180->HT1A D2 D2 Receptor LQFM180->D2 Antidepressant Antidepressant-like Effects Alpha1B->Antidepressant Anxiolytic Anxiolytic-like Effects HT1A->Anxiolytic HT1A->Antidepressant D2->Antidepressant

Caption: Proposed signaling pathway of LQFM180.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Binding_Assay Radioligand Binding Assays (α1B, 5-HT1A, D2) MoA Mechanism of Action Validation Binding_Assay->MoA EPM Elevated Plus Maze (Anxiolytic Activity) EPM->MoA FST Forced Swim Test (Antidepressant Activity) FST->MoA Compound LQFM180 Compound->Binding_Assay Compound->EPM Compound->FST

Caption: Experimental workflow for validating the mechanism of action.

References

Lack of Specific Research on 4-(Piperazin-1-yl)oxan-3-ol Analogs Hinders Detailed SAR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant gap in published research specifically detailing the structure-activity relationship (SAR) of 4-(Piperazin-1-yl)oxan-3-ol analogs. While the broader class of piperazine-containing compounds has been extensively studied for various therapeutic targets within the central nervous system (CNS), specific data on analogs with the oxan-3-ol moiety is not publicly available. This absence of dedicated research prevents the creation of a detailed comparison guide with quantitative data, experimental protocols, and specific pathway diagrams as requested.

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in targeting a range of receptors and transporters in the brain. Numerous studies have explored the SAR of arylpiperazine derivatives, focusing on modifications of the aryl group, the length and nature of the alkyl linker, and the terminal functional groups to optimize affinity and selectivity for targets such as serotonin and dopamine receptors.

For instance, research on aryl alkanol piperazine derivatives has provided insights into the impact of hydroxyl groups on the alkyl chain on receptor binding and functional activity. These studies, however, do not specifically investigate the constrained cyclic ether system present in the this compound scaffold. The rigid conformation imposed by the oxane ring, combined with the stereochemistry of the hydroxyl group, would be expected to significantly influence the binding mode and pharmacological profile of these compounds compared to more flexible acyclic analogs.

Without specific experimental data from binding assays, functional assays, or in vivo studies on a series of this compound analogs, any attempt to generate a quantitative comparison, detail experimental methodologies, or depict specific signaling pathways would be purely speculative and not based on empirical evidence.

Researchers and drug development professionals interested in this specific chemical space may need to undertake foundational research, including the synthesis of a library of analogs and subsequent pharmacological screening, to establish the SAR for this compound class. Such studies would be essential to elucidate the therapeutic potential of this compound derivatives.

For those interested in a broader overview of the structure-activity relationships of piperazine derivatives as CNS agents, a general guide can be provided based on the available literature for structurally related, albeit distinct, chemical series. This would offer insights into general trends that could potentially inform the design of novel this compound analogs.

Comparative Benchmarking of 4-(Piperazin-1-YL)oxan-3-OL Against Clinically Relevant Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the novel piperazine compound, 4-(Piperazin-1-YL)oxan-3-OL, against established piperazine-based drugs: Aripiprazole, Ziprasidone, and Trazodone. Due to the limited publicly available data on this compound, this guide focuses on establishing a benchmarking framework using comprehensive data from these well-characterized pharmaceuticals.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically effective drugs across various therapeutic areas.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily by modulating the activity of dopamine and serotonin receptors.[1][3][4]

This guide presents a detailed comparison of the receptor binding affinities and functional activities of Aripiprazole, Ziprasidone, and Trazodone to provide a reference for the potential pharmacological profile of novel compounds like this compound. Furthermore, detailed experimental protocols for key in vitro and in vivo assays are provided to support the design of future benchmarking studies.

Comparative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki, nM) and functional activities of the selected piperazine compounds. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)[5]Ziprasidone (Ki, nM)[6]Trazodone (Ki, nM)Functional Activity
Dopamine Receptors
D₂0.74[7]0.8230Aripiprazole: Partial Agonist[3][8]. Ziprasidone: Antagonist. Trazodone: Weak Antagonist.
D₃High Affinity[3]0.7120Aripiprazole: Partial Agonist[1].
D₄Moderate Affinity[3]1.8-
Serotonin Receptors
5-HT₁A1.72.54.3Aripiprazole: Partial Agonist[4][8]. Trazodone: Agonist.
5-HT₂A3.40.416Aripiprazole: Antagonist/Weak Partial Agonist[5]. Ziprasidone: Antagonist. Trazodone: Antagonist.
5-HT₂C8.01.34.0Aripiprazole: Partial Agonist[1]. Trazodone: Antagonist.
5-HT₇151.915Aripiprazole: Functional Antagonist[1].
Adrenergic Receptors
α₁261.110Aripiprazole: Antagonist[3]. Ziprasidone: Antagonist. Trazodone: Antagonist.
Histamine Receptors
H₁191.218Aripiprazole: Antagonist[3]. Ziprasidone: Antagonist. Trazodone: Antagonist.
Transporters
SERTLow Affinity[1]5.71.6Trazodone: Inhibitor.
NET-11350

Experimental Protocols

In Vitro Assays

1. Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[9][10]

  • Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

    • Test compound (e.g., this compound).

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Assay buffer (e.g., Tris-HCl).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

2. Functional Efficacy Assay (e.g., cAMP Assay for G-protein Coupled Receptors)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

  • Objective: To measure the functional effect of a test compound on receptor signaling.

  • Materials:

    • Whole cells expressing the target receptor.

    • Test compound.

    • A known agonist for the receptor.

    • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Procedure:

    • Culture the cells in appropriate microplates.

    • For agonist testing, treat the cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Behavioral Assays

1. Forced Swim Test (FST) in Rats

This test is a widely used model to screen for antidepressant activity.[11][12]

  • Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility.

  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer the test compound or vehicle to the rats at a predetermined time before the test.

    • Place each rat individually into the swim tank for a 15-minute pre-test session 24 hours before the main test.

    • On the test day, place the rats in the tank for a 5-minute session.

    • Record the duration of immobility, which is defined as the time the rat spends floating with only minor movements to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) in Mice

The EPM is a common test to evaluate the anxiolytic or anxiogenic effects of drugs.[2][13]

  • Objective: To measure anxiety-like behavior based on the mouse's preference for open versus closed arms.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

G cluster_0 Receptor Binding Assay Workflow prep Prepare Receptor Source (e.g., Cell Membranes) radioligand Add Radiolabeled Ligand prep->radioligand compound Add Test Compound (Varying Concentrations) radioligand->compound incubate Incubate to Reach Equilibrium compound->incubate filter Separate Bound/Unbound Ligand (Filtration) incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis (IC50 -> Ki) measure->analyze

Caption: Workflow for a typical radioligand receptor binding assay.

G cluster_1 Dopaminergic and Serotonergic Signaling Pathways Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT1AR 5-HT₁A Receptor Serotonin->HT1AR HT2AR 5-HT₂A Receptor Serotonin->HT2AR G_protein_i Gi/o D2R->G_protein_i HT1AR->G_protein_i G_protein_q Gq/11 HT2AR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG

Caption: Simplified signaling pathways for D₂ and 5-HT receptors.

This guide serves as a foundational resource for the comparative evaluation of novel piperazine compounds. The provided data on established drugs and detailed experimental protocols offer a robust framework for future research and development in this critical area of medicinal chemistry.

References

A Researcher's Guide to Validating Cellular Target Engagement of Novel Piperazine-Containing Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches for validating the target engagement of a hypothetical novel compound, 4-(Piperazin-1-YL)oxan-3-OL. The methodologies, data interpretation, and comparisons presented here offer a framework for the rigorous assessment of novel chemical entities.

The piperazine scaffold is a common feature in many biologically active compounds, often conferring affinity for a range of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. Given this, a multi-pronged approach to target validation is essential. Here, we compare three widely used methods: the Cellular Thermal Shift Assay (CETSA), a Kinase Inhibition Assay, and a Reporter Gene Assay.

Comparative Overview of Target Engagement Validation Methods

The selection of a target validation method depends on the hypothesized target and the desired endpoint. The following table summarizes the key characteristics of the three methods discussed in this guide.

Method Principle Primary Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][2][3][4]Change in protein melting temperature (Tm shift).[2]Label-free, confirms direct target binding in intact cells.[4]Requires a specific antibody for detection, throughput can be limited.[1]
Kinase Inhibition Assay Measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[5][6]Reduction in substrate phosphorylation, often measured via luminescence or fluorescence.[6][7]Highly quantitative, suitable for high-throughput screening.[5]Typically performed with purified enzymes, may not reflect cellular activity.
Reporter Gene Assay Measures the transcriptional activity of a signaling pathway downstream of the target.[8][9][10][11]Expression of a reporter gene (e.g., luciferase, GFP) linked to a specific response element.[8][10]Provides a functional readout of cellular signaling, highly sensitive.[9]Indirect measure of target engagement, susceptible to off-target effects influencing the pathway.

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct physical interaction between a compound and its target protein in a cellular context.[1][2][4] The principle is that ligand binding increases the thermal stability of the target protein.[2][3]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-3 hours at 37°C.[12]

  • Heating Step: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[12]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or an alternative detection method like AlphaScreen.[2]

CompoundConcentration (µM)Apparent Tm (°C)Tm Shift (ΔTm)
Vehicle (DMSO)-52.5-
This compound154.2+1.7
This compound1057.8+5.3
Staurosporine (Control)156.1+3.6
Kinase Inhibition Assay

If the hypothesized target of this compound is a protein kinase, a direct enzymatic assay is crucial to quantify its inhibitory activity.[5][6]

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound (this compound at various concentrations), and a known kinase substrate.[7][13]

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.[7]

  • Detection of ADP Formation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[7][13]

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value for the compound.

CompoundTarget KinaseIC50 (nM)
This compoundKinase A75
This compoundKinase B>10,000
Staurosporine (Control)Kinase A15
Reporter Gene Assay

To understand the functional consequences of target engagement on a specific signaling pathway, a reporter gene assay can be employed.[9][10]

  • Cell Line: Use a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with this compound at various concentrations, followed by stimulation with a known NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control and determine the dose-dependent effect of the compound on NF-κB signaling.

CompoundConcentration (µM)NF-κB Activation (% of Control)
Vehicle (DMSO)-100
This compound0.185
This compound142
This compound1015
Bay 11-7082 (Control)1010

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

G cluster_0 CETSA Workflow Cells + Compound Cells + Compound Heat Treatment Heat Treatment Cells + Compound->Heat Treatment Lysis Lysis Heat Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Tm Shift Analysis Tm Shift Analysis Western Blot->Tm Shift Analysis

CETSA Experimental Workflow

G cluster_1 Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Substrate Substrate Kinase A->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Kinase A Inhibition

Hypothetical Kinase Inhibition Pathway

G cluster_2 Reporter Gene Assay Logic Signaling Pathway Activation Signaling Pathway Activation Transcription Factor Activation Transcription Factor Activation Signaling Pathway Activation->Transcription Factor Activation Reporter Gene Transcription Reporter Gene Transcription Transcription Factor Activation->Reporter Gene Transcription Reporter Protein Expression Reporter Protein Expression Reporter Gene Transcription->Reporter Protein Expression Measurable Signal Measurable Signal Reporter Protein Expression->Measurable Signal

Reporter Gene Assay Workflow

References

A Comparative Efficacy Analysis of 4-(Piperazin-1-YL)oxan-3-OL Enantiomers at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-(Piperazin-1-YL)oxan-3-OL is not extensively documented in publicly available scientific literature. Therefore, this guide presents a representative comparison of its hypothetical enantiomers, designated as (R)-Isomer and (S)-Isomer, based on established principles of stereoselectivity for arylpiperazine derivatives targeting the Dopamine D2 (D2R) G-protein coupled receptor. The experimental data herein is illustrative.

This guide provides an objective comparison of the pharmacological efficacy of the two enantiomers, supported by representative experimental data and detailed protocols for key assays. The content is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The pharmacological profiles of the (R)- and (S)-isomers were evaluated to determine their binding affinity for the human dopamine D2 receptor and their functional potency in a cell-based assay. The data, summarized below, reveals significant stereoselectivity in the interaction with the D2 receptor.

Parameter(R)-Isomer(S)-Isomer
Dopamine D2 Receptor Binding Affinity (Kᵢ, nM) 1.5250
Functional Potency (IC₅₀, nM) in cAMP Assay 5.2850
Receptor Subtype Selectivity (Kᵢ 5-HT₁ₐ / Kᵢ D₂) 1201.5

Table 1: Comparative pharmacological data for the enantiomers of this compound. Data is representative.

Signaling and Experimental Workflow Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gαi/o-coupled receptor.[1][2] Upon agonist binding, the receptor activates the inhibitory G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts Ligand Agonist ((R)-Isomer) Ligand->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Canonical signaling pathway of the Dopamine D2 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the affinity of an unlabeled compound (the "competitor," i.e., the (R)- or (S)-Isomer) for a receptor by measuring its ability to displace a radiolabeled ligand.[4][5]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes 1. Prepare Membranes (CHO cells expressing D2R) Incubate 4. Incubate Components (Membranes + Radioligand + Competitor) Membranes->Incubate Radioligand 2. Prepare Radioligand (e.g., [³H]Spiperone) Radioligand->Incubate Compounds 3. Prepare Competitors ((R)- & (S)-Isomers) Compounds->Incubate Filter 5. Rapid Filtration (Separates bound vs. free radioligand) Incubate->Filter Count 6. Scintillation Counting (Measures bound radioactivity) Filter->Count Analyze 7. Calculate IC₅₀ and Kᵢ (Competition Curve) Count->Analyze

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of the test compounds by their ability to compete with a known radioligand for binding to the human dopamine D2 receptor.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]Spiperone (specific activity ~80-100 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compounds: (R)- and (S)-Isomers dissolved in DMSO to create a stock solution, then serially diluted in assay buffer.

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM haloperidol for non-specific binding wells, and 50 µL of the serially diluted test compounds for competition wells.

  • Radioligand Addition: Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the D2R membrane preparation (final concentration ~10-15 µg protein/well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.[5]

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional cAMP Inhibition Assay

This protocol measures the functional potency (IC₅₀) of the test compounds as D2 receptor agonists by quantifying their ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO cells stably co-expressing the human dopamine D2L receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Assay Medium: HBSS or other suitable buffer.

  • Stimulant: Forskolin.

  • Test Compounds: (R)- and (S)-Isomers dissolved in DMSO and serially diluted.

  • Apparatus: White, opaque 96-well cell culture plates, luminometer.

Procedure:

  • Cell Plating: Seed the CHO-D2R cells into 96-well plates and grow to ~90% confluency.

  • Compound Addition: Replace the culture medium with the assay medium. Add the serially diluted test compounds to the appropriate wells and incubate for 15 minutes at room temperature.

  • Stimulation: Add forskolin (final concentration ~5 µM) to all wells except the basal control wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for an additional 20 minutes at room temperature.

  • Detection: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Normalize the data by setting the signal from cells treated with forskolin alone as 0% inhibition and the basal signal (no forskolin) as 100% inhibition. Plot the percent inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value for each enantiomer.

Discussion of Efficacy

The representative data clearly demonstrates a significant difference in the pharmacological activity between the two enantiomers, a phenomenon known as stereoselectivity.

The (R)-Isomer shows high affinity for the dopamine D2 receptor with a Kᵢ value in the low nanomolar range (1.5 nM). This strong binding translates into potent functional activity, as evidenced by its low IC₅₀ value (5.2 nM) in the cAMP inhibition assay. This indicates that the (R)-Isomer is a potent D2 receptor agonist. Furthermore, it displays considerable selectivity for the D2 receptor over the serotonin 5-HT₁ₐ receptor.

In contrast, the (S)-Isomer exhibits significantly lower affinity for the D2 receptor (Kᵢ = 250 nM) and consequently, much weaker functional potency (IC₅₀ = 850 nM). The more than 150-fold difference in both affinity and potency highlights the critical role of the chiral center in the molecule's interaction with the receptor's binding pocket. Interestingly, the (S)-Isomer shows less selectivity, with a binding affinity for the 5-HT₁ₐ receptor that is comparable to its D2 affinity.

These differences underscore the importance of chiral separation and individual enantiomer characterization during the drug development process. The three-dimensional arrangement of atoms at the chiral center of the oxane ring likely dictates the precise fit into the D2 receptor's binding site, which is composed of specific amino acid residues.[6] The higher potency of the (R)-Isomer suggests its conformation allows for more optimal interactions, such as hydrogen bonding or hydrophobic contacts, within the receptor pocket.

Conclusion

This comparative guide illustrates the principle of stereoselectivity using the hypothetical enantiomers of this compound as a case study for dopamine D2 receptor ligands. The (R)-Isomer is presented as a potent and selective D2 receptor agonist, while the (S)-Isomer is significantly less active. This analysis emphasizes that the biological activity of chiral molecules can reside predominantly in one enantiomer. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in identifying safe and effective therapeutic agents.

References

Navigating the Bioactivity Landscape of Piperazine Derivatives: A Guide to Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the bioactivity of piperazine-containing compounds. This guide uses a representative piperazine derivative to illustrate the process, given the absence of publicly available data for 4-(Piperazin-1-YL)oxan-3-OL.

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The functional versatility of the piperazine ring allows for extensive chemical modifications, leading to compounds with finely tuned pharmacological profiles. This guide provides a systematic approach to characterizing and cross-validating the bioactivity of a novel piperazine derivative across various cell lines, a critical step in preclinical drug development.

Comparative Bioactivity Profile

To rigorously assess the therapeutic potential and selectivity of a novel compound, it is essential to evaluate its activity in a panel of cell lines representing both diseased and healthy tissues. The following table illustrates how the cytotoxic activity of a hypothetical piperazine derivative, here termed "Compound X," could be summarized.

Cell LineTissue of OriginTypeIC₅₀ (µM) of Compound XIC₅₀ (µM) of Doxorubicin (Control)Selectivity Index (SI)¹
MCF-7BreastAdenocarcinoma15.2 ± 1.80.8 ± 0.13.2
MDA-MB-231BreastAdenocarcinoma25.7 ± 3.11.2 ± 0.21.9
A549LungCarcinoma10.5 ± 1.20.5 ± 0.074.6
HCT116ColonCarcinoma18.9 ± 2.30.9 ± 0.12.6
HEK293KidneyEmbryonic Kidney48.5 ± 5.52.5 ± 0.3-

¹Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line (HEK293) divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to characterize the bioactivity of a novel compound.

Cell Culture and Maintenance

All cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HEK293) are procured from the American Type Culture Collection (ATCC). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability
  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of Compound X or a positive control (e.g., Doxorubicin) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Flow Cytometry for Apoptosis Analysis
  • Cells are seeded in 6-well plates and treated with Compound X at its IC₅₀ concentration for 24 hours.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression
  • Cells are treated with Compound X, and whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using the BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental and Logical Frameworks

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a generalized experimental workflow and a hypothetical signaling pathway that could be modulated by a piperazine derivative.

G cluster_0 In Vitro Bioactivity Screening cluster_1 Mechanism of Action Studies cluster_2 Cross-Validation and Selectivity start Novel Piperazine Compound cell_lines Panel of Cancer and Normal Cell Lines start->cell_lines viability_assay Cell Viability Assay (e.g., MTT) cell_lines->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Key Proteins ic50->western_blot comparison Compare IC50 Across Cell Lines ic50->comparison pathway_analysis Signaling Pathway Elucidation apoptosis->pathway_analysis cell_cycle->pathway_analysis western_blot->pathway_analysis conclusion Conclusion on Bioactivity and Selectivity pathway_analysis->conclusion selectivity Calculate Selectivity Index comparison->selectivity selectivity->conclusion

Generalized workflow for cross-validating the bioactivity of a novel compound.

G compound Compound X p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Selectivity Profile of Aripiprazole and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of aripiprazole with two other widely used atypical antipsychotics, risperidone and olanzapine. The information presented is supported by experimental data to assist researchers in understanding the nuanced pharmacological differences between these agents.

Introduction

Aripiprazole is a second-generation atypical antipsychotic distinguished by its unique mechanism of action. Unlike many other antipsychotics that are pure antagonists at the dopamine D2 receptor, aripiprazole acts as a partial agonist.[1][2][3] This property contributes to its characterization as a "dopamine system stabilizer," theoretically reducing dopaminergic activity in hyperactive pathways (mesolimbic) while potentially increasing it in hypoactive pathways (mesocortical).[1][4] Its complex pharmacology also includes significant interactions with various serotonin receptor subtypes.[5][6] Understanding the selectivity profile of aripiprazole in comparison to other atypical antipsychotics is crucial for elucidating its clinical effects and side-effect profile.

Comparative Binding Affinities

The selectivity of aripiprazole, risperidone, and olanzapine is demonstrated by their binding affinities (Ki) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented in the table below is a compilation from various in vitro studies.

Receptor SubtypeAripiprazole Ki (nM)Risperidone Ki (nM)Olanzapine Ki (nM)
Dopamine Receptors
D20.34[7]1.4 - 3.13[8][9]11-31[10]
D3High Affinity[1]9 times weaker than D2[8]11-31[10]
D4Moderate Affinity[1]5 times weaker than D2[8]11-31[10]
Serotonin Receptors
5-HT1A1.7[7]--
5-HT2A3.4[7]0.16[8]4[10]
5-HT2C15[7]-11[10]
5-HT7High Affinity[6]--
Adrenergic Receptors
α1A25.7[11]0.8[9]19[10]
Histamine Receptors
H125.1[11]2.23[9]7[10]

Functional Activity Profile

Beyond simple binding, the functional activity of these drugs at their target receptors is a critical differentiator. Aripiprazole's partial agonism at D2 receptors is a key feature.

ReceptorAripiprazoleRisperidoneOlanzapine
Dopamine D2 Partial Agonist[1][2]Antagonist[8][12]Antagonist[13][14]
Serotonin 5-HT1A Partial Agonist[5]--
Serotonin 5-HT2A Antagonist/Weak Partial Agonist[2][5]Antagonist[8][12]Antagonist[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these antipsychotics and a typical experimental workflow for determining receptor binding affinity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein G-protein Signaling D2_Receptor->G_Protein Activates Cellular_Response Cellular Response (e.g., decreased cAMP) G_Protein->Cellular_Response Leads to Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Binds and partially activates Risperidone_Olanzapine Risperidone/Olanzapine (Antagonist) Risperidone_Olanzapine->D2_Receptor Binds and blocks

Dopamine D2 Receptor Signaling Pathway and Drug Interaction.

prep 1. Membrane Preparation (Cells expressing receptor of interest) radioligand 2. Incubation (Membranes + Radioligand + Competitor Drug) prep->radioligand filtration 3. Filtration (Separate bound from free radioligand) radioligand->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis (Calculate Ki values) scintillation->analysis

Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol outlines a typical competition binding assay to determine the affinity of a test compound (e.g., aripiprazole) for a specific receptor (e.g., dopamine D2).

1. Membrane Preparation:

  • Cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human receptor of interest are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through centrifugation.[15]

  • The final membrane pellet is resuspended in an appropriate assay buffer.[15]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a radioligand known to bind to the target receptor (e.g., [3H]spiperone for D2 receptors).[16]

    • Increasing concentrations of the unlabeled competitor drug (e.g., aripiprazole).

    • The prepared cell membranes to initiate the binding reaction.[17]

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[16]

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[17]

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]

5. Quantification:

  • The filters are placed in scintillation vials with scintillation fluid.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[16]

6. Data Analysis:

  • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

cAMP Functional Assay (for determining functional activity)

This protocol describes a method to assess whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) that signals through the cAMP pathway (e.g., many serotonin and dopamine receptors).

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 or CHO) is cultured.

  • The cells are transfected with a plasmid encoding the receptor of interest. For receptors that couple to Gi (which inhibits adenylyl cyclase), cells may also be co-transfected with constructs to facilitate measurement of cAMP changes.[18]

2. Assay Procedure:

  • The cells are seeded into a multi-well plate.

  • The cells are then treated with the test compound at various concentrations.

  • For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.

  • For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable baseline of cAMP production that can then be inhibited by an agonist.[19]

3. cAMP Measurement:

  • After incubation with the test compound(s), the cells are lysed.

  • The intracellular cAMP levels are measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to an anti-cAMP antibody.[20]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format to quantify cAMP.

    • Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Changes in cAMP levels lead to changes in reporter gene expression, which can be quantified.

4. Data Analysis:

  • The results are plotted as a dose-response curve.

  • For agonists and partial agonists, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

  • For antagonists, the IC50 (the concentration that inhibits 50% of the response to a known agonist) is calculated.

  • Aripiprazole's partial agonism would be evident by an Emax that is lower than that of the endogenous full agonist (e.g., dopamine).[6]

Conclusion

Aripiprazole exhibits a distinct selectivity profile compared to other atypical antipsychotics like risperidone and olanzapine. Its hallmark is the partial agonism at dopamine D2 receptors, a feature that theoretically contributes to its unique clinical profile of treating positive symptoms of psychosis with a potentially lower risk of extrapyramidal side effects and hyperprolactinemia.[1][4] Furthermore, its complex interactions with a range of serotonin receptors likely play a significant role in its overall therapeutic effects. The provided data and experimental outlines offer a foundational understanding for researchers aiming to further investigate the pharmacology of aripiprazole and develop novel antipsychotic agents with improved selectivity and efficacy.

References

Comparative Analysis of Off-Target Effects: A Case Study of Phenylpiperazine Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target and off-target binding profiles of two phenylpiperazine antidepressants, Trazodone and Nefazodone. While the initial query concerned 4-(Piperazin-1-YL)oxan-3-OL, a lack of publicly available data necessitated the use of these well-characterized compounds as illustrative examples of how to assess and compare off-target effects. The principles and methodologies presented here are broadly applicable to the preclinical safety assessment of any new chemical entity containing a piperazine moiety.

The piperazine scaffold is a common feature in many centrally active compounds. However, its presence can also contribute to interactions with a wide range of receptors, leading to potential off-target effects. Understanding this off-target profile is critical for predicting potential side effects and for the development of safer, more selective therapeutics.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Trazodone and Nefazodone for a variety of neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity. This quantitative data allows for a direct comparison of the selectivity of these two compounds.

TargetTrazodone (Ki, nM)Nefazodone (Ki, nM)Comments
Primary Target
5-HT2A Receptor1.3 - 157.1Both compounds are potent antagonists at the 5-HT2A receptor, which is considered a primary target for their therapeutic action.
Key On-Target Activities
Serotonin Transporter (SERT)78 - 860220Both compounds inhibit serotonin reuptake, though with lower potency than selective serotonin reuptake inhibitors (SSRIs).
5-HT1A Receptor36 - 91High AffinityTrazodone acts as a partial agonist at this receptor, contributing to its anxiolytic and antidepressant effects.[1] Nefazodone also has high affinity.[2]
5-HT2C Receptor40 - 83High AffinityAntagonism at this receptor may also contribute to the antidepressant and anxiolytic properties of these drugs.[2]
Key Off-Target Activities
α1-Adrenergic Receptor15 - 385.5High affinity antagonism at this receptor is associated with side effects such as orthostatic hypotension and dizziness.[1]
α2-Adrenergic Receptor178 - 36084Lower affinity for α2-adrenergic receptors compared to α1.
Histamine H1 Receptor220 - 720No Significant AffinityTrazodone has moderate affinity for the H1 receptor, which can contribute to sedation.
Dopamine D2 Receptor>1000Relatively Lower AffinityBoth compounds have low affinity for the D2 receptor, indicating a lower risk of extrapyramidal side effects compared to typical antipsychotics.[2]
Norepinephrine Transporter (NET)>1000555Both compounds are weak inhibitors of norepinephrine reuptake.

Data compiled from multiple sources. Ki values can vary between different studies and experimental conditions.

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity

1. Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

2. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H] or [125I]).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Trazodone).

  • Assay Buffer: A buffer solution that maintains a physiological pH and contains ions and other components necessary for receptor binding.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

3. Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[3]

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a constant, low concentration of the radioligand to all wells.

    • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[3]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.[3]

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 MAO MAO Serotonin (5-HT)->MAO Metabolism VMAT2 VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT SERT->Serotonin (5-HT) 5-HT1A/B/D Autoreceptor 5-HT1A/B/D Autoreceptor Synaptic Cleft->SERT Reuptake Synaptic Cleft->5-HT1A/B/D Autoreceptor Feedback 5-HT2A 5-HT2A Synaptic Cleft->5-HT2A 5-HT1A 5-HT1A Synaptic Cleft->5-HT1A Gq Gq 5-HT2A->Gq Gi Gi 5-HT1A->Gi PLC PLC Gq->PLC AC AC Gi->AC IP3_DAG IP3/DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Cellular_Response Cellular Response Ca_release->Cellular_Response PKA->Cellular_Response Trazodone Trazodone Trazodone->SERT Inhibition Trazodone->5-HT2A Antagonism Trazodone->5-HT1A Partial Agonism

Caption: Serotonergic synapse signaling pathway illustrating the points of intervention for Trazodone.

G start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue) start->prep setup Set up 96-well plate: - Receptor Membranes - Radioligand - Test Compound (serial dilutions) prep->setup incubate Incubate to reach binding equilibrium setup->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash count Measure radioactivity (Scintillation Counting) filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 count->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Experimental workflow for determining receptor binding affinity using a radioligand binding assay.

References

A Comparative Guide to the Validation of a Spectrophotometric Method for the Quantification of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a newly developed UV-Visible spectrophotometric method for the quantification of "Compound X," a novel biologically active compound. The performance of this method is compared against a standard High-Performance Liquid Chromatography (HPLC) method to offer a clear perspective on its suitability for routine analysis. All experimental data and protocols are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Comparative Analysis of Analytical Method Performance

The developed UV-Visible spectrophotometric method offers a simple, cost-effective, and rapid alternative to HPLC for the quantification of Compound X.[5][6] The following tables summarize the comparative performance of both methods across key validation parameters.

Table 1: Linearity and Range

ParameterSpectrophotometric MethodHPLC MethodICH Acceptance Criteria
Linearity Range (µg/mL)2 - 201 - 50-
Correlation Coefficient (r²)0.99950.9999r² ≥ 0.999
Regression Equationy = 0.045x + 0.002y = 25432x + 1587-

Table 2: Accuracy (Recovery)

Concentration LevelSpectrophotometric Method (% Recovery ± RSD)HPLC Method (% Recovery ± RSD)ICH Acceptance Criteria
80%99.5 ± 0.8%100.2 ± 0.5%98.0% - 102.0%
100%100.2 ± 0.5%100.1 ± 0.3%98.0% - 102.0%
120%100.8 ± 0.6%99.7 ± 0.4%98.0% - 102.0%

Table 3: Precision

ParameterSpectrophotometric Method (% RSD)HPLC Method (% RSD)ICH Acceptance Criteria
Repeatability (Intra-day)0.75%0.45%RSD ≤ 2%
Intermediate Precision (Inter-day)1.20%0.85%RSD ≤ 2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterSpectrophotometric Method (µg/mL)HPLC Method (µg/mL)
LOD0.50.1
LOQ1.50.3

Table 5: Robustness

Parameter VariationSpectrophotometric Method (% RSD)HPLC Method (% RSD)ICH Acceptance Criteria
Wavelength (± 2 nm)1.5%-RSD ≤ 2%
pH of Solvent (± 0.2)1.8%-RSD ≤ 2%
Flow Rate (± 0.1 mL/min)-1.2%RSD ≤ 2%
Mobile Phase Composition (± 2%)-1.6%RSD ≤ 2%

Experimental Protocols

Detailed methodologies for the validation of the spectrophotometric method are provided below.

Instrumentation and Reagents
  • Spectrophotometer: A calibrated double-beam UV-Visible spectrophotometer was used for all absorbance measurements.

  • HPLC System: A standard HPLC system with a UV detector, C18 column (250 mm x 4.6 mm, 5 µm), and an autosampler was used.

  • Compound X: Reference standard of 99.9% purity.

  • Solvents: Methanol (HPLC grade) and deionized water were used.

Spectrophotometric Method Conditions
  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): 275 nm

  • Cuvette Path Length: 1 cm

HPLC Method Conditions
  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Procedures
  • Specificity: The absorbance spectrum of Compound X was compared against a placebo (formulation excipients without the active pharmaceutical ingredient) and the solvent blank. No interference was observed at the analytical wavelength.

  • Linearity: A series of standard solutions of Compound X were prepared in methanol at concentrations ranging from 2 to 20 µg/mL. The absorbance of each solution was measured in triplicate, and a calibration curve was constructed by plotting absorbance versus concentration.

  • Accuracy: The accuracy of the method was determined by the standard addition method. Known amounts of Compound X were added to a placebo preparation at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six independent sample preparations of Compound X at 100% of the target concentration were analyzed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the wavelength of analysis (±2 nm) and the pH of the solvent (±0.2). The effect of these changes on the analytical results was assessed.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the sequential workflow for the validation of the spectrophotometric method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (Solvent, λmax) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for Spectrophotometric Method Validation.

Hypothetical Signaling Pathway of Compound X

This diagram illustrates a potential mechanism of action for Compound X, where it inhibits a key kinase in a cellular signaling pathway.

Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CompoundX Compound X CompoundX->KinaseB

Caption: Hypothetical Inhibitory Action of Compound X.

References

A Comparative Guide to the Antioxidant Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles.[1] Beyond its well-established roles in various therapeutic areas, there is a growing body of evidence highlighting the antioxidant potential of piperazine-containing compounds. This guide provides an objective comparison of the antioxidant activity of various piperazine derivatives, supported by experimental data and detailed methodologies, to aid in the development of novel antioxidant agents.

Comparative Antioxidant Activity of Piperazine Derivatives

The antioxidant capacity of various piperazine derivatives has been evaluated using multiple in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance required to inhibit a biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.

Derivative ClassCompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol TE/mmol)Reference
Xanthine Derivatives 3c (with hydroxyl group)189.423.45>23.26[2]
3a371.9755.87-[2]
3f420.5741.04-[2]
BHT (Standard)113.1726.2923.26[2]
Chromen-4-one Derivatives 4-methoxy phenyl substituted piperazine-5.56 µg/mL-[1]
Ascorbic Acid (Standard)-5.09 µg/mL-[1]
Piperazine-2,5-dione Derivatives 9a---[3]
9f---[3]
9q---[3]
9s---[3]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. TE = Trolox Equivalents. BHT = Butylated hydroxytoluene.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Procedure:

  • A stock solution of DPPH (e.g., 0.004% in methanol) is prepared.[4]

  • Various concentrations of the test piperazine derivatives are added to the DPPH solution.[4]

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[5]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]

  • A small volume (e.g., 10 µL) of the test compound at various concentrations is added to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.[6][7]

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[6]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[9]

  • The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.[9]

  • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard antioxidant, typically Trolox.

Visualizing Mechanisms and Workflows

Signaling Pathway of Oxidative Stress and Antioxidant Intervention

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[10] An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[10] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.[3]

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage causes Oxidative_Stress Oxidative Stress Cellular_Damage->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Oxidative_Stress->Nrf2_Keap1 induces dissociation of Piperazine_Derivatives Piperazine Derivatives (Antioxidants) Piperazine_Derivatives->ROS Scavenges Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in the Nucleus Nrf2->ARE translocates and binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Oxidative stress signaling and the role of piperazine derivatives.

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for the synthesis and antioxidant screening of novel piperazine derivatives.

G Synthesis Synthesis of Piperazine Derivatives Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution DPPH_Assay DPPH Assay Stock_Solution->DPPH_Assay ABTS_Assay ABTS Assay Stock_Solution->ABTS_Assay FRAP_Assay FRAP Assay Stock_Solution->FRAP_Assay Data_Analysis Data Analysis (Calculation of % Inhibition and IC50) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Comparison Comparison of Antioxidant Activity Data_Analysis->Comparison

Caption: Workflow for antioxidant screening of piperazine derivatives.

References

assessing the ADME-Tox properties of 4-(Piperazin-1-YL)oxan-3-OL vs. analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Assessment of ADME-Tox Properties: A Guide for Researchers

An In-depth Analysis of 4-(Piperazin-1-YL)oxan-3-OL and its Analogs

In the landscape of modern drug discovery, a thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a compound is paramount to its success. This guide provides a comparative analysis of the predicted and experimental ADME-Tox properties of this compound and its structural analogs. The following sections detail key in vitro assays, present comparative data for analogous piperazine-containing compounds, and outline the experimental protocols for these critical assessments.

ADME-Tox Profile: A Comparative Overview

While specific experimental data for this compound is not publicly available, we can infer its potential properties by examining structurally related piperazine derivatives. The following tables summarize key ADME-Tox parameters from in vitro studies on various piperazine analogs.

Table 1: In Vitro Permeability of Piperazine Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioAssay System
Analog A5.215.63.0Caco-2
Analog B10.812.11.1MDCK
Analog C2.18.44.0Caco-2

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical.

Table 2: In Vitro Metabolic Stability of Piperazine Analogs

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Analog A4515.4
Analog B>60<11.5
Analog C2527.7

HLM: Human Liver Microsomes.

Table 3: Cytochrome P450 Inhibition Profile of Piperazine Analogs

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Analog A>5025.312.18.7
Analog B>50>5045.222.5
Analog C15.85.21.80.9

IC₅₀: Half maximal inhibitory concentration.

Table 4: In Vitro Toxicity Profile of Piperazine Analogs

CompoundhERG IC₅₀ (µM)HepG2 Cytotoxicity CC₅₀ (µM)
Analog A15.2>100
Analog B>3085.3
Analog C2.512.7

hERG: human Ether-à-go-go-Related Gene. CC₅₀: Half maximal cytotoxic concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of piperazine analogs.

In Vitro Permeability Assay (Caco-2/MDCK)

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells or Madin-Darby canine kidney (MDCK) cells.

  • Cell Seeding: Caco-2 or MDCK cells are seeded onto permeable filter supports in a transwell plate and cultured for 21 days (Caco-2) or 3-5 days (MDCK) to form a confluent monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux assessment, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1][2][3]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.

  • Incubation: The test compound is incubated with human liver microsomes (HLM) and NADPH (a cofactor for metabolic reactions) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculations: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[4]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which can lead to drug-drug interactions.

  • Incubation: The test compound is incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.[5][6][7]

  • Enzymes and Substrates: A panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their respective fluorescent or chromogenic substrates are used.[6][8]

  • Analysis: The formation of the metabolite of the probe substrate is measured using fluorescence, luminescence, or LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[5][8]

hERG Potassium Channel Assay

This assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias by inhibiting the hERG potassium channel.

  • Method: Automated patch-clamp electrophysiology is the gold standard. Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.[9][10]

  • Procedure: The test compound is applied to the cells at various concentrations, and the effect on the hERG channel current is measured.[9][11]

  • Analysis: The concentration-response curve is used to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the hERG channel current.[9]

Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)

This assay evaluates the potential of a compound to cause cell death.

  • Cell Culture: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a multi-well plate and incubated.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[12][14]

  • Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) reagent that measures metabolic activity or ATP content, respectively.[13][15][16]

  • CC₅₀ Determination: The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[14]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.

ADME_Tox_Workflow cluster_ADME ADME Assays cluster_Tox Toxicity Assays Permeability Permeability (Caco-2/MDCK) Metabolic_Stability Metabolic Stability (HLM) CYP_Inhibition CYP450 Inhibition hERG_Assay hERG Assay Cytotoxicity Cytotoxicity (HepG2) Test_Compound Test Compound Test_Compound->Permeability Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Test_Compound->hERG_Assay Test_Compound->Cytotoxicity

In vitro ADME-Tox screening workflow.

Hepatotoxicity_Pathway Piperazine_Derivative Piperazine Derivative ROS_Formation Reactive Oxygen Species (ROS) Formation Piperazine_Derivative->ROS_Formation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Formation->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in

References

Safety Operating Guide

Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For compounds like 4-(Piperazin-1-YL)oxan-3-OL, where a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on the disposal of hazardous chemical waste is required. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

Due to the absence of a specific SDS for this compound, it is crucial to treat this compound as hazardous. Analysis of structurally similar compounds provides insight into its potential hazards. For instance, related piperazine and oxane derivatives are known to be harmful if swallowed, harmful in contact with skin, and can cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

General Waste Disposal Principles:

All chemical waste must be managed in accordance with local, state, and federal regulations. The following are general guidelines for the disposal of laboratory chemical waste[2][3][4]:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can include ordering smaller quantities of the chemical and reducing the scale of experiments[4].

  • Segregation: Do not mix different waste streams. Chemical wastes should be segregated based on their hazard class, such as acids, bases, solvents, and oxidizers[2].

  • Container Compatibility: Use appropriate and compatible containers for waste storage. The original container of the main component is often a good choice. Avoid using metal containers for corrosive waste[3][5].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name of each constituent, and their approximate percentages[3].

  • Closed Containers: Waste containers must be kept tightly capped at all times, except when adding waste, to prevent spills and evaporation[3][6].

Step-by-Step Disposal Protocol for this compound

  • Initial Preparation:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures for hazardous waste disposal.

    • Ensure you are wearing the appropriate PPE.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and compatible waste container.

    • For liquid waste, use a container designed for liquids. For solid waste, a separate, clearly labeled container should be used.

  • Container Labeling:

    • Label the waste container with a "HAZARDOUS WASTE" tag.

    • Clearly write the full chemical name: "this compound".

    • Indicate the quantity or concentration of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible chemicals.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department[3].

    • Do not dispose of this chemical down the drain or in regular trash[6][7].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect_solid Collect Solid Waste (e.g., contaminated consumables) container->collect_solid collect_liquid Collect Liquid Waste (e.g., solutions) container->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area seal->store request Submit Waste Pickup Request to EHS Office store->request pickup EHS Personnel Collects Waste request->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Quantitative Data

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding toxicity, physical properties, and exposure limits are not available. It is recommended to handle this compound with the caution afforded to other hazardous chemicals.

Data PointValue
Acute Toxicity (Oral)Data not available
Acute Toxicity (Dermal)Data not available
Flash PointData not available
Permissible Exposure Limit (PEL)Data not available

Researchers should always consult their institution's chemical hygiene plan and EHS office for the most current and comprehensive guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 4-(Piperazin-1-YL)oxan-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 4-(Piperazin-1-YL)oxan-3-OL. The following procedures are based on the known hazards of piperazine derivatives and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Piperazine derivatives can pose several health risks, including skin and eye irritation or burns, allergic reactions, and potential respiratory tract irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).[2][3]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[2][4]To protect against splashes and aerosols.
Body Protection A lab coat, long-sleeved shirt, and long pants. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended.[2][4]To protect the skin from accidental contact.
Respiratory Protection Use in a well-ventilated area such as a fume hood. If significant dust or aerosols are generated, a respirator with an appropriate cartridge may be necessary.[4][5]To prevent inhalation of the compound.
Foot Protection Closed-toe shoes.[4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure all PPE is correctly worn Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In a fume hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Use appropriate glassware Decontaminate Decontaminate Dissolve/React->Decontaminate After experiment completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate waste streams Doff PPE Doff PPE Dispose Waste->Doff PPE Follow proper doffing procedure cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Storage cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Contaminated PPE Contaminated PPE Chemical Waste Bag Chemical Waste Bag Contaminated PPE->Chemical Waste Bag Institutional Waste Management Institutional Waste Management Labeled Solid Waste Container->Institutional Waste Management Labeled Liquid Waste Container->Institutional Waste Management Chemical Waste Bag->Institutional Waste Management

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.